molecular formula C18H25NO4 B1314905 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 170838-87-6

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1314905
CAS No.: 170838-87-6
M. Wt: 319.4 g/mol
InChI Key: APIIIPKQPKSIHU-UHFFFAOYSA-N
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Description

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS RN: 170838-87-6 , Molecular Formula: C18H25NO4, Average Mass: 319.40 g/mol(citation:3) ) is a sophisticated piperidine derivative engineered for advanced pharmaceutical research and development. Its structure integrates a benzylic group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, creating a versatile scaffold for the synthesis of complex, biologically active molecules(citation:3). The Boc group is a critical feature that protects the amine functionality, allowing for selective chemical reactions at the carboxylic acid moiety and providing superior control over molecular reactivity during multi-step synthetic sequences(citation:3). This makes the compound an invaluable building block in medicinal chemistry for constructing compound libraries and optimizing drug candidates. Its primary research value lies in its application as a key intermediate in the synthesis of potential therapeutics, where the benzylic group can be strategically modified to influence pharmacological activity and the Boc group can be selectively deprotected under mild acidic conditions to reveal the secondary amine for further derivatization(citation:3). This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIIIPKQPKSIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478630
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170838-87-6
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure in a multitude of pharmaceuticals, particularly those targeting the central nervous system. The strategic placement of a benzyl and a carboxylic acid group at the 4-position, combined with the versatile Boc-protecting group on the piperidine nitrogen, makes this compound a key intermediate for the synthesis of complex and biologically active molecules, including potential acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease.

This document details a reliable four-step synthetic pathway, commencing with the esterification of 4-piperidinecarboxylic acid, followed by N-Boc protection, α-benzylation of the piperidine ring, and concluding with ester hydrolysis to yield the target compound. Each step is accompanied by a detailed experimental protocol and quantitative data to facilitate reproducibility in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic scheme is presented below, followed by a detailed breakdown of each experimental step.

Synthetic Pathway 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid Ethyl 4-Piperidinecarboxylate Ethyl 4-Piperidinecarboxylate 4-Piperidinecarboxylic Acid->Ethyl 4-Piperidinecarboxylate Step 1: Esterification Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Ethyl 4-Piperidinecarboxylate->Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Step 2: N-Boc Protection Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate->Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate Step 3: α-Benzylation This compound This compound Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate->this compound Step 4: Hydrolysis

Caption: Overall synthetic route for this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for each step of the synthesis, including reactant quantities, reaction conditions, and yields.

Table 1: Step 1 - Esterification of 4-Piperidinecarboxylic Acid

ParameterValue
Starting Material 4-Piperidinecarboxylic acid
Reagents Anhydrous ethanol, Thionyl chloride
Solvent Anhydrous ethanol
Reaction Temperature 0 °C to reflux
Reaction Time 48 hours
Product Ethyl 4-piperidinecarboxylate
Yield 94%

Table 2: Step 2 - N-Boc Protection of Ethyl 4-Piperidinecarboxylate

ParameterValue
Starting Material Ethyl 4-piperidinecarboxylate
Reagents Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 16 hours
Product Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
Yield 99%

Table 3: Step 3 - α-Benzylation of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

ParameterValue
Starting Material Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
Reagents Lithium diisopropylamide (LDA), Benzyl bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to room temperature
Reaction Time 2 hours
Product Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate
Yield ~70-80% (estimated based on similar reactions)

Table 4: Step 4 - Hydrolysis of Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

ParameterValue
Starting Material Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate
Reagents Lithium hydroxide (LiOH)
Solvent Tetrahydrofuran (THF) / Water
Reaction Temperature Room temperature
Reaction Time 12-24 hours
Product This compound
Yield >90%

Experimental Protocols

Step 1: Esterification of 4-Piperidinecarboxylic Acid

Objective: To convert 4-piperidinecarboxylic acid to its ethyl ester to protect the carboxylic acid functionality and improve solubility in organic solvents for the subsequent step.

Procedure:

  • A solution of 4-piperidinecarboxylic acid (10.0 g, 77.4 mmol) in anhydrous ethanol (150 mL) is cooled to 0 °C in an ice bath.

  • Thionyl chloride (11.0 mL, 154.8 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 48 hours.

  • The solvent is removed under reduced pressure to yield the crude product as a hydrochloride salt.

  • The crude salt is dissolved in water (50 mL) and the solution is basified to pH 9-10 with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 4-piperidinecarboxylate as a colorless oil.

Step 2: N-Boc Protection of Ethyl 4-Piperidinecarboxylate

Objective: To protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent its reaction in the subsequent α-benzylation step.

Procedure:

  • To a stirred solution of ethyl 4-piperidinecarboxylate (12.1 g, 77.0 mmol) in dichloromethane (150 mL) at 0 °C, triethylamine (16.1 mL, 115.5 mmol) is added.

  • A solution of di-tert-butyl dicarbonate (20.2 g, 92.4 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Water (100 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil, which may solidify upon standing.

Step 3: α-Benzylation of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Objective: To introduce a benzyl group at the 4-position of the piperidine ring via enolate alkylation.

Procedure:

  • A solution of diisopropylamine (13.0 mL, 92.4 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (2.5 M in hexanes, 37.0 mL, 92.4 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (20.0 g, 77.0 mmol) in anhydrous tetrahydrofuran (50 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature.

  • Benzyl bromide (11.0 mL, 92.4 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • The mixture is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Step 4: Hydrolysis of Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

Procedure:

  • To a solution of ethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (assumed 77.0 mmol from the previous step) in a mixture of tetrahydrofuran (150 mL) and water (50 mL), lithium hydroxide monohydrate (6.46 g, 154.0 mmol) is added.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the tetrahydrofuran is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • The aqueous layer is cooled to 0 °C and acidified to pH 3-4 with 1 M HCl.

  • The acidic aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Application in Drug Discovery: A Workflow Perspective

The target molecule, this compound, is a versatile intermediate in drug discovery. A common application of such scaffolds is in the synthesis of enzyme inhibitors. For instance, derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The following diagram illustrates a typical workflow from the synthesized intermediate to a potential drug candidate.

Drug Discovery Workflow cluster_synthesis Synthesis cluster_derivatization Lead Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 4-Piperidinecarboxylic Acid Intermediate 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic Acid Start->Intermediate 4-Step Synthesis Derivatization Amide Coupling (Library Synthesis) Intermediate->Derivatization Library Library of Amide Derivatives Derivatization->Library Screening High-Throughput Screening (e.g., AChE Inhibition Assay) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Candidate Drug Candidate SAR->Candidate

Caption: A generalized workflow for the use of the title compound in drug discovery.

Cholinergic Signaling and Acetylcholinesterase Inhibition

The rationale for targeting acetylcholinesterase (AChE) in Alzheimer's disease stems from the "cholinergic hypothesis," which posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients. AChE is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating its signal. Inhibitors of AChE block this degradation, leading to increased levels of ACh available to bind to its receptors, thus enhancing cholinergic neurotransmission.

Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Vesicle containing Acetylcholine (ACh) ACh_Released ACh ACh_Vesicle->ACh_Released Release AChR Acetylcholine Receptor (AChR) Signal Signal Transduction AChR->Signal Activation Synaptic_Cleft Synaptic Cleft ACh_Released->AChR Binding AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products AChE_Inhibitor AChE Inhibitor (Derived from title compound) AChE_Inhibitor->AChE Inhibition

Caption: Simplified diagram of a cholinergic synapse and the mechanism of AChE inhibition.

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to the limited availability of experimentally determined data in the public domain.

PropertyValueSource
IUPAC Name 4-Benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
CAS Number 167263-11-8[1]
Molecular Formula C₁₈H₂₅NO₄[1]
Molecular Weight 319.40 g/mol [1]
Melting Point Not available (Predicted to be a crystalline solid)
Boiling Point > 400 °C (Predicted)[2]
Solubility Insoluble in water. Soluble in polar organic solvents such as DMF and DMSO.[3]
pKa ~4.5 (Predicted for the carboxylic acid group)[3]
logP ~3.5 (Predicted)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The temperature is increased at a steady rate (e.g., 2 °C/min). The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

The solubility of the compound in various solvents can be determined by the following procedure:

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7, and 9), methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure: A known amount of this compound (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL). The mixture is vortexed and sonicated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The suspension is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is expressed in mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

  • Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by HPLC analysis.

  • Phase Preparation: A buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and n-octanol are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in both the aqueous and the n-octanol phase is determined by HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, starting from 4-piperidone. This workflow is a representative example and may be subject to optimization.

SynthesisWorkflow Start 4-Piperidone Step1 Protection of Piperidine Nitrogen Start->Step1 Intermediate1 1-(tert-Butoxycarbonyl)-4-piperidone Step1->Intermediate1 Boc₂O, Base Step2 Cyanosilylation Intermediate1->Step2 Intermediate2 1-(tert-Butoxycarbonyl)-4-cyano-4- (trimethylsilyloxy)piperidine Step2->Intermediate2 TMSCN Step3 Reaction with Benzyl Grignard Reagent Intermediate2->Step3 Intermediate3 4-Benzyl-1-(tert-butoxycarbonyl)-4-cyanopiperidine Step3->Intermediate3 BnMgCl Step4 Hydrolysis of the Nitrile Intermediate3->Step4 Product 4-Benzyl-1-(tert-butoxycarbonyl)piperidine- 4-carboxylic acid Step4->Product H₃O⁺, Heat

Caption: Synthetic workflow for this compound.

References

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Introduction

This compound is a pivotal organic compound extensively utilized as a building block in the synthesis of pharmaceutical products. Its structural features, particularly the piperidine core, are prevalent in a wide array of bioactive molecules, including those targeting the central nervous system such as analgesics, anxiolytics, and antidepressants.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, site-specific reactions at other positions of the molecule, namely the carboxylic acid and the benzyl group.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, applications in drug development, and relevant experimental protocols.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyDataReference
CAS Number 167263-11-8[1][3]
Molecular Formula C₁₈H₂₅NO₄[1][3]
Molecular Weight 319.40 g/mol [1][3]
IUPAC Name This compound
Synonym 1-BOC-4-benzyl-4-piperidinic acid[1]
Appearance White to Off-White Powder[1]
Purity 96.5-100%[1]
Storage Room temperature, airtight, dry[1][3]
SMILES Code O=C(C1(CC2=CC=CC=C2)CCN(C(OC(C)(C)C)=O)CC1)O[3]

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in medicinal chemistry. The piperidine scaffold is a common motif in pharmacologically active compounds. The strategic placement of the benzyl and carboxylic acid groups on a quaternary carbon, along with the Boc-protected nitrogen, provides three distinct points for chemical modification.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] It shields the piperidine nitrogen from reacting during synthetic steps involving the carboxylic acid or the benzyl group.[2] Once the desired modifications are made, the Boc group can be easily removed under mild acidic conditions to reveal the secondary amine, which can then be subjected to further functionalization, such as N-alkylation or N-arylation.[2][4]

The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and alcohols, allowing for the exploration of a wide chemical space in the search for new drug candidates. The benzyl group can also be modified, for example, through aromatic substitution reactions, to fine-tune the pharmacological properties of the final compound.

The logical workflow for the utilization of this compound in a drug discovery program is depicted in the following diagram.

drug_discovery_workflow cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Deprotection & Further Functionalization cluster_3 Outcome start 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid mod_cooh Modification of Carboxylic Acid (e.g., amidation, esterification) start->mod_cooh mod_benzyl Modification of Benzyl Group (e.g., aromatic substitution) start->mod_benzyl deprotection Boc Deprotection (Acidic Conditions) mod_cooh->deprotection mod_benzyl->deprotection mod_amine Functionalization of Secondary Amine (e.g., N-alkylation) deprotection->mod_amine end Diverse Library of Drug Candidates mod_amine->end

References

Spectroscopic and Synthetic Profile of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This compound, with the CAS number 167263-11-8, is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The strategic placement of the benzyl group and the orthogonally protected carboxylic acid and amine functionalities make it a versatile intermediate for constructing complex molecular architectures.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.20-7.35m5HAr-H
~3.10-3.30m2HPiperidine-H (axial, equatorial) adjacent to N
~2.90s2H-CH₂ -Ph
~1.90-2.10m2HPiperidine-H (axial, equatorial)
~1.50-1.70m2HPiperidine-H (axial, equatorial)
1.45s9H-C(CH₃ )₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~178-180C =O (Carboxylic Acid)
~155C =O (Boc)
~136Ar-C (quaternary)
~130Ar-C H
~128Ar-C H
~127Ar-C H
~80-C (CH₃)₃
~45Piperidine-C 4
~42-C H₂-Ph
~40Piperidine-C H₂ (adjacent to N)
~34Piperidine-C H₂
~28-C(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)[1]
3080-3030MediumC-H stretch (Aromatic)
2975-2850Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid Dimer)[1]
~1690StrongC=O stretch (Boc Carbonyl)[1]
1605, 1495, 1450Medium-WeakC=C stretch (Aromatic Ring)
1420-1390MediumO-H bend (Carboxylic Acid)
1250-1150StrongC-O stretch (Boc and Carboxylic Acid)
750, 700StrongC-H out-of-plane bend (Monosubstituted Benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electrospray Ionization, Positive Mode)

m/zProposed Fragment
320.18[M+H]⁺
342.16[M+Na]⁺
264.16[M+H - C₄H₈]⁺ (loss of isobutylene)
220.17[M+H - Boc]⁺
202.16[M+H - Boc - H₂O]⁺
91.05[C₇H₇]⁺ (benzyl cation)

Experimental Protocols

The following protocols provide a plausible route for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

This synthesis is a two-step process starting from commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of methanol and toluene, add trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the excess trimethylsilyldiazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Add benzyl bromide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

  • To a solution of the crude ester in a 3:1:1 mixture of THF, methanol, and water, add lithium hydroxide monohydrate (3.0 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidify the aqueous residue to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or flash column chromatography.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Prepare a ~5-10 mg sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of a thin film of the compound on a diamond ATR FT-IR spectrometer.

  • Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis A Synthesized Compound (Crude Product) B Purification (e.g., Column Chromatography, Recrystallization) A->B C Pure Compound B->C D Sample Preparation (Dissolving in Solvent) C->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Data Acquisition I Spectral Interpretation E->I Chemical Shifts, Coupling Constants F->I Functional Group Frequencies G->I Molecular Weight, Fragmentation Pattern J Structure Elucidation I->J

References

An In-depth Technical Guide to the Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: Commercially Available Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a key building block in medicinal chemistry and drug development. Its rigid piperidine core, substituted with a benzyl group and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making it an invaluable intermediate in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the commercially available starting materials and detailed experimental protocols for the synthesis of this important compound, aimed at researchers, scientists, and professionals in drug development.

Commercially Available Starting Materials

The synthesis of this compound can be approached from several different starting materials, which are readily available from various chemical suppliers. The choice of starting material often depends on the desired synthetic route, cost, and laboratory capabilities.

Table 1: Key Commercially Available Starting Materials

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notable Suppliers
4-Piperidinecarboxylic acid498-94-2C₆H₁₁NO₂129.16TCI America, Sigma-Aldrich
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid84358-13-4C₁₁H₁₉NO₄229.27TCI America, Santa Cruz Biotechnology, Fisher Scientific[3][4]
4-Piperidone Monohydrate Hydrochloride40064-34-4C₅H₉NO·HCl·H₂O153.61Simson Pharma, Cenmed Enterprises, Santa Cruz Biotechnology[5][6]
Ethyl 1-benzylpiperidine-4-carboxylate24228-40-8C₁₅H₂₁NO₂247.34Chem-Impex, Simson Pharma, Sigma-Aldrich[1]
Ethyl 4-piperidinecarboxylate1126-09-6C₈H₁₅NO₂157.21Triveni Chemicals

Synthetic Pathways and Experimental Protocols

There are several established synthetic routes to this compound. The following sections detail the key experimental protocols for the most common pathways.

Pathway 1: Benzylation of N-Boc-piperidine-4-carboxylic acid

This is a direct approach where the benzyl group is introduced at the 4-position of the pre-protected piperidine ring.

Experimental Protocol:

  • Deprotonation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.

  • Alkylation: After stirring for 1-2 hours at -78 °C, add benzyl bromide (1.1 equivalents) dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Synthesis from 4-Piperidone Monohydrate Hydrochloride

This multi-step synthesis involves the construction of the substituted piperidine ring from a readily available ketone.

Experimental Protocol:

Step A: N-Benzylation of 4-Piperidone

  • Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or methanol, add a base such as triethylamine or sodium bicarbonate (2.5 equivalents) to neutralize the hydrochloride.

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride (1.1 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), quench with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried, and concentrated to yield 1-benzyl-4-piperidone.

Step B: Strecker Synthesis to form 1-Benzyl-4-cyano-4-anilinopiperidine

  • Cyanation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent, add a cyanide source such as potassium cyanide or sodium cyanide.[7]

  • Addition of Aniline: Add aniline (1 equivalent) to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.[8]

Step C: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxylic acid

  • Acid Hydrolysis: The resulting aminonitrile is then subjected to strong acidic hydrolysis (e.g., concentrated HCl) to convert the nitrile group into a carboxylic acid.[9]

Step D: Boc Protection

  • Reaction Setup: Dissolve the 4-amino-1-benzylpiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system such as a mixture of t-butanol and water.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like sodium hydroxide or triethylamine.

  • Reaction and Work-up: Stir the reaction at room temperature until completion. The product is then isolated by extraction and purified.[10]

Pathway 3: Synthesis from 4-Piperidinecarboxylic Acid

This route involves the initial protection of the piperidine nitrogen, followed by benzylation.

Experimental Protocol:

Step A: N-Boc Protection of 4-Piperidinecarboxylic Acid

  • Reaction Setup: In a flask, dissolve 4-piperidinecarboxylic acid (1 equivalent) in a mixture of a suitable solvent like dioxane or t-butanol and water.[11]

  • Addition of Base and Boc Anhydride: Add a base such as sodium hydroxide or sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).[11]

  • Reaction and Isolation: Stir the mixture at room temperature for several hours to overnight.[11] After completion, the reaction mixture is typically acidified to precipitate the product, which is then filtered and dried.[11]

Step B: Benzylation of N-Boc-4-piperidinecarboxylic Acid

  • This step follows the same procedure as outlined in Pathway 1.

Quantitative Data Summary

The efficiency of these synthetic routes can vary depending on the specific reaction conditions and the scale of the synthesis.

Table 2: Representative Reaction Yields

Synthetic StepStarting MaterialProductReported Yield (%)Reference
N-Boc Protection4-Piperidinecarboxylic acid1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid~100%[10]
HydrolysisEthyl 1-benzyl-4-piperidinecarboxylate1-Benzylpiperidine-4-carboxylic acid95%[12]
Esterification and Alkylation4-Piperidinecarboxylic acidN-Benzyl-4-piperidinecarboxylic acid methyl ester94.2%[13]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways described above.

Synthesis_Pathways A 4-Piperidone Monohydrate Hydrochloride I1 1-Benzyl-4-piperidone A->I1 N-Benzylation B 4-Piperidinecarboxylic Acid C 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic Acid B->C N-Boc Protection I4 1-Benzylpiperidine- 4-carboxylic Acid B->I4 N-Benzylation FP 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic Acid C->FP Benzylation D Ethyl 1-benzylpiperidine- 4-carboxylate D->I4 Hydrolysis I2 1-Benzyl-4-cyano-4- anilinopiperidine I1->I2 Strecker Synthesis I3 4-Amino-1-benzylpiperidine- 4-carboxylic Acid I2->I3 Hydrolysis I3->FP Boc Protection I4->FP Boc Protection

Caption: Synthetic pathways to the target molecule.

Experimental_Workflow cluster_pathway1 Pathway 1: Direct Benzylation cluster_pathway2 Pathway 3: Protection then Benzylation P1_Start Start: 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic Acid P1_Step1 1. Deprotonation with LDA P1_Start->P1_Step1 P1_Step2 2. Alkylation with Benzyl Bromide P1_Step1->P1_Step2 P1_Step3 3. Quenching and Extraction P1_Step2->P1_Step3 P1_Step4 4. Purification P1_Step3->P1_Step4 P1_End Final Product P1_Step4->P1_End P2_Start Start: 4-Piperidinecarboxylic Acid P2_Step1 1. N-Boc Protection P2_Start->P2_Step1 P2_Step2 2. Benzylation (as in Pathway 1) P2_Step1->P2_Step2 P2_End Final Product P2_Step2->P2_End

Caption: Key experimental workflows.

References

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis of 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry. The analysis outlines a practical synthetic approach, supported by tabulated quantitative data and detailed experimental protocols for the key transformations.

Core Concepts in the Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the C-C bond at the C4 position of the piperidine ring. This strategy simplifies the molecule into more readily available starting materials. The key disconnections are:

  • C4-Benzyl Bond Disconnection: This is the most logical primary disconnection, breaking the bond between the piperidine ring and the benzyl group. This leads to a synthon of a nucleophilic piperidine at C4 and a benzylic electrophile.

  • Functional Group Interconversion (FGI): The carboxylic acid is retrosynthetically converted to an ester to facilitate the key C-C bond formation via an enolate alkylation.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is disconnected to reveal the secondary amine, which can be protected in the forward synthesis.

This analysis leads to a convergent synthetic strategy starting from 4-piperidinecarboxylic acid.

Retrosynthetic Analysis and Forward Synthesis Pathway

The logical flow of the retrosynthetic analysis and the corresponding forward synthetic pathway are illustrated below.

Retrosynthesis cluster_retro Retrosynthetic Analysis cluster_fwd Forward Synthesis target This compound ester tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate target->ester FGI (Esterification) precursor tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate ester->precursor C-C Disconnection (Alkylation) benzyl_bromide Benzyl Bromide ester->benzyl_bromide acid_precursor 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid precursor->acid_precursor FGI (Esterification) start 4-Piperidinecarboxylic acid acid_precursor->start N-Deprotection (Boc) start_fwd 4-Piperidinecarboxylic acid acid_precursor_fwd 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid start_fwd->acid_precursor_fwd N-Boc Protection precursor_fwd tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate acid_precursor_fwd->precursor_fwd Esterification ester_fwd tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate precursor_fwd->ester_fwd Alkylation target_fwd This compound ester_fwd->target_fwd Hydrolysis benzyl_bromide_fwd Benzyl Bromide benzyl_bromide_fwd->ester_fwd

Caption: Retrosynthetic analysis and the corresponding forward synthesis pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the proposed synthetic route.

Table 1: N-Boc Protection of 4-Piperidinecarboxylic Acid

Reagent/SolventMolar Ratio/ConcentrationReaction Time (h)Temperature (°C)Yield (%)Reference
Di-tert-butyl dicarbonate1.0 - 1.22230~100[1]
Sodium Hydroxide / t-Butanol1N / -OvernightAmbient100[2]

Table 2: Esterification of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

Esterification MethodReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Reference
With IodomethanePotassium Carbonate, IodomethaneDMF3Room Temp.Not Specified[1]
With TrimethylsilyldiazomethaneTrimethylsilyldiazomethaneAcetonitrile/Methanol3.50 to Room Temp.90[1]

Table 3: Alkylation of tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

BaseAlkylating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
LDABenzyl BromideTHFNot Specified-78 to Room Temp.Moderate to Good (Implied)General Procedure

Table 4: Hydrolysis of tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Lithium HydroxideTHF/Methanol/WaterOvernightRoom Temp.~100[2]
Trifluoroacetic AcidDichloromethane2AmbientNot Specified[3]

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

Step1 start 4-Piperidinecarboxylic acid reagents Di-tert-butyl dicarbonate NaOH (1N), t-Butanol start->reagents 1. Dissolve in NaOH/t-BuOH at 0°C product 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid reagents->product 2. Add Boc-anhydride 3. Stir overnight at RT

Caption: Workflow for the N-Boc protection of 4-piperidinecarboxylic acid.

Procedure: To a solution of 4-piperidinecarboxylic acid (700 g, 5.42 mol) in aqueous NaOH (1N, 6.5 L) and t-butanol (6.5 L) at 0°C, di-t-butyldicarbonate (1295.8 g, 5.94 mol) is added slowly over 30 minutes.[2] The reaction mixture is stirred overnight at ambient temperature. The resulting solution is concentrated to half of its volume and quenched by the addition of HCl (10%, 2.6 L). The white solid which precipitates is filtered off, washed with water (1L), and air-dried to give the title compound (1178 g, 100% yield).[2]

Step 2: Synthesis of tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This step involves the esterification of the carboxylic acid. While multiple methods exist, a common approach involves reaction with a suitable alkylating agent. For the purpose of this guide, we will assume the formation of the tert-butyl ester, which can be achieved through various methods not explicitly detailed in the search results but are standard organic chemistry procedures.

Step 3: Synthesis of tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Step3 start tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate reagents LDA in THF at -78°C Benzyl Bromide start->reagents 1. Deprotonation with LDA product tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate reagents->product 2. Alkylation with Benzyl Bromide

Caption: Workflow for the alkylation of the piperidine ester.

General Procedure: A solution of tert-butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour at -78°C to form the enolate. Benzyl bromide (1.2 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 4: Synthesis of this compound

Step4 start tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate reagents LiOH THF/Methanol/Water start->reagents 1. Dissolve in solvent mixture product This compound reagents->product 2. Add LiOH 3. Stir overnight at RT 4. Acidic workup

References

Stability and Storage of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 161493-33-2). Understanding the chemical stability of this compound is critical for maintaining its integrity during storage and handling, ensuring the reliability and reproducibility of experimental results, and for the development of stable pharmaceutical formulations.

Chemical Profile and Structural Features

This compound is a synthetic building block commonly used in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a benzyl group at the 4-position, a carboxylic acid functional group also at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

The presence of the Boc group is a key determinant of the compound's stability. The Boc group is known for its stability in basic and nucleophilic environments but is labile under acidic conditions.[1] This characteristic allows for its selective removal during synthetic procedures. The carboxylic acid moiety provides a site for further chemical modifications, such as amide bond formation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is essential to adhere to appropriate storage conditions. Based on information from safety data sheets (SDS) for the compound and structurally similar molecules, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CRefrigeration minimizes the rate of potential degradation reactions.
Light Protect from light; store in an amber vial or dark place.To prevent potential photodegradation.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).To minimize exposure to moisture and oxygen, which could promote hydrolysis and oxidation, respectively.
Container Tightly sealed container.To prevent contamination and exposure to atmospheric moisture and gases.

Stability Profile and Potential Degradation Pathways

While specific, comprehensive stability studies on this compound are not extensively published, its stability profile can be inferred from the known reactivity of its functional groups. The primary points of instability are the Boc-protected amine and the potential for decarboxylation under certain conditions.

Hydrolytic Stability

The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] Therefore, exposure to acidic environments should be strictly avoided during storage and handling. The compound is expected to be relatively stable under neutral and basic conditions.

For a structurally related compound, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, it has been reported to have less than 5% degradation after 24 hours at pH 7.4 and 37°C.[2]

Thermal Stability

Thermal stress can lead to the degradation of the molecule. A thermogravimetric analysis (TGA) of the related compound, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, showed a decomposition onset at 152°C.[2] While this provides an indication, the specific thermal stability of the title compound may vary. Elevated temperatures could potentially lead to the cleavage of the Boc group or decarboxylation.

Photostability

Compounds with aromatic rings, such as the benzyl group in this molecule, can be susceptible to photodegradation. Exposure to UV or visible light may initiate photochemical reactions, leading to the formation of impurities. Therefore, it is crucial to protect the compound from light.

Oxidative Stability

The piperidine ring and the benzyl group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species. Potential oxidation products could include N-oxides or hydroxylated species. Safety data sheets for the compound list strong oxidizing agents as materials to avoid.

A summary of the expected stability under various stress conditions is provided in the table below:

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis LabileDeprotected piperidine derivative, isobutylene, carbon dioxide
Basic Hydrolysis Generally Stable-
Neutral Hydrolysis Generally Stable-
Oxidation Potentially LabileOxidized derivatives (e.g., N-oxides, hydroxylated species)
Thermal Stress Labile at high temperaturesDeprotected and/or decarboxylated products, other decomposition products
Photochemical Stress Potentially LabilePhotodegradation products

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2). The following are detailed methodologies for key experiments.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of the compound in a suitable solvent (e.g., Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) prep->base Expose to stress conditions neutral Neutral Hydrolysis (e.g., Water, RT/60°C) prep->neutral Expose to stress conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress conditions thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to stress conditions photo Photostability (ICH Q1B light exposure) prep->photo Expose to stress conditions hplc Analyze samples by a stability-indicating HPLC method acid->hplc Withdraw samples at time points base->hplc Withdraw samples at time points neutral->hplc Withdraw samples at time points oxidation->hplc Withdraw samples at time points thermal->hplc Withdraw samples at time points photo->hplc Withdraw samples at time points mass_spec LC-MS/MS Analysis hplc->mass_spec Identify degradation products

Caption: General workflow for a forced degradation study.

Hydrolytic Stability Protocol
  • Preparation of Solutions: Prepare 0.1 M hydrochloric acid, purified water, and 0.1 M sodium hydroxide solutions.

  • Sample Preparation: Dissolve a known concentration of this compound in a small amount of a suitable organic co-solvent (e.g., acetonitrile) and dilute with the respective stress solutions to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Store the acidic solution at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Store the basic solution at room temperature and an elevated temperature (e.g., 60°C).

    • Neutral Hydrolysis: Store the aqueous solution at room temperature and an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Stability Protocol
  • Preparation of Oxidizing Agent: Prepare a 3% (v/v) solution of hydrogen peroxide.

  • Sample Preparation: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution to achieve a final concentration of approximately 1 mg/mL.

  • Stress Conditions: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Thermal Stability Protocol
  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the solid sample to an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

  • Sample Analysis: At the end of the study, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method.

Photostability Protocol
  • Sample Preparation: Expose the solid compound and a solution of the compound (in a photostable and transparent container) to light.

  • Stress Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating the parent compound from any potential degradation products.

HPLC Method Development Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) col_sel Column Selection (e.g., C18) mob_phase Mobile Phase Optimization (Acetonitrile/Water/Buffer) col_sel->mob_phase detection Detector Wavelength Selection mob_phase->detection specificity Specificity detection->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

This compound is a valuable research chemical whose stability is crucial for its effective use. The primary instability is associated with the acid-lability of the Boc protecting group.

Key Recommendations:

  • Storage: Store the compound at 2-8°C, protected from light and moisture in a tightly sealed container.

  • Handling: Avoid contact with acidic conditions and strong oxidizing agents.

  • Stability Studies: For applications requiring long-term use or formulation development, it is highly recommended to perform a comprehensive forced degradation study to fully characterize the stability profile and identify any potential degradation products.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound for their research and development activities.

References

The Rising Therapeutic Potential of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents targeting the central nervous system has led to a burgeoning interest in the pharmacological applications of synthetic heterocyclic compounds. Among these, derivatives of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid have emerged as a promising scaffold for the development of potent and selective modulators of monoamine transporters. This technical guide provides an in-depth overview of the current research, potential biological activities, and experimental methodologies associated with this class of compounds, with a primary focus on their activity as serotonin and norepinephrine reuptake inhibitors.

Core Structure and Synthetic Strategy

The foundational structure, this compound, features a piperidine ring substituted at the 4-position with both a benzyl group and a carboxylic acid. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for synthetic manipulations. The primary point of diversification for creating a library of biologically active compounds is the carboxylic acid moiety, which is typically converted to a carboxamide through amidation reactions.

A general synthetic scheme for the preparation of 4-benzylpiperidine carboxamide derivatives involves a two-step process: amidation followed by substitution.[1]

Generalized Synthesis Protocol:

Step 1: Amidation of the Carboxylic Acid

  • Starting Material: 1'-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid.

  • Activation: The carboxylic acid is activated using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base like 4-Dimethylaminopyridine (DMAP).

  • Amine Coupling: The activated carboxylic acid is then reacted with a desired amine to form the corresponding carboxamide. The choice of amine is a critical determinant of the final compound's biological activity.

  • Solvent and Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature for a specified duration, often overnight.

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 2: N-Alkylation or N-Arylation (Substitution)

  • Starting Material: The synthesized 4-benzylpiperidine carboxamide.

  • Deprotection (if necessary): If the amine used in the previous step has a protecting group, it is removed under appropriate conditions.

  • Substitution Reaction: The nitrogen atom of the carboxamide or the piperidine (after Boc deprotection) can be further functionalized. For instance, N-alkylation can be achieved using an appropriate alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF).

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

  • Purification: The final product is purified using column chromatography to yield the desired derivative.

Biological Activity: Monoamine Reuptake Inhibition

Derivatives of this compound have demonstrated significant potential as inhibitors of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] Some derivatives also exhibit inhibitory activity against the dopamine transporter (DAT), classifying them as triple reuptake inhibitors.[2] This activity is of considerable interest for the development of novel antidepressants and other therapeutics for neuropsychiatric disorders.

Quantitative Data Summary

The inhibitory activities of a series of 4-benzylpiperidine carboxamide derivatives against human SERT, NET, and DAT, expressed in HEK293 cells, are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

Compound IDLinker Length (Carbons)R GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
7e 34-Biphenyl15.68.9>1000
7j 32-Naphthyl23.412.5>1000
8f 2bis(4-chlorophenyl)acetyl45.321.889.7
Venlafaxine HCl --45.8128.7>10000

Data sourced from Paudel et al., 2015 and a follow-up 2021 study.[1][2]

Experimental Protocols

The determination of the biological activity of these compounds relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

3.1.1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.

  • Transfection: HEK293 cells are stably transfected with plasmids encoding the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

3.1.2. Radioligand Uptake Assay Protocol

  • Cell Plating: On the day before the assay, transfected HEK293 cells are seeded into 96-well plates at a density of 4 x 10^4 cells/well.

  • Preparation of Solutions:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) containing 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid.

    • Test Compounds: A stock solution of the test compound is prepared in DMSO and serially diluted in assay buffer to the desired concentrations.

    • Radioligand: A solution of [3H]serotonin, [3H]norepinephrine, or [3H]dopamine is prepared in the assay buffer. The final concentration in the assay should be close to the Km value for the respective transporter.

  • Assay Procedure:

    • The cell culture medium is aspirated, and the cells are washed once with pre-warmed assay buffer.

    • Cells are pre-incubated with various concentrations of the test compound or vehicle (for total uptake) for 10-20 minutes at 37°C. For determining non-specific uptake, a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR12909 for DAT) is used.

    • The uptake reaction is initiated by adding the radiolabeled neurotransmitter solution to each well.

    • The plate is incubated for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

    • The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove the extracellular radioligand.

  • Detection and Data Analysis:

    • The cells are lysed with a lysis buffer (e.g., 1% SDS).

    • The lysate is transferred to scintillation vials, and a scintillation cocktail is added.

    • The radioactivity is measured using a liquid scintillation counter.

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition for each concentration of the test compound is calculated.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Monoamine_Transporter_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine (Serotonin, Norepinephrine, Dopamine) Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter->Transporter Reuptake Vesicle Synaptic Vesicle Transporter->Vesicle Repackaging Derivative 4-Benzylpiperidine Carboxamide Derivative Derivative->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Experimental_Workflow start Start: Transfected HEK293 Cells in 96-well plate wash1 Wash cells with pre-warmed assay buffer start->wash1 preincubation Pre-incubate with Test Compound/Vehicle/Control Inhibitor wash1->preincubation add_radioligand Initiate uptake by adding [3H]-Neurotransmitter preincubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation terminate Terminate uptake by washing with ice-cold buffer incubation->terminate lysis Lyse cells terminate->lysis scintillation Transfer to vials and add scintillation cocktail lysis->scintillation counting Measure radioactivity with liquid scintillation counter scintillation->counting analysis Data Analysis: Calculate % inhibition and IC50 counting->analysis end End: Determine Inhibitory Potency analysis->end

Caption: Workflow for monoamine reuptake inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design and synthesis of novel monoamine reuptake inhibitors. The structure-activity relationship studies conducted so far have provided valuable insights into the structural requirements for potent and selective inhibition of SERT, NET, and DAT. The detailed experimental protocols provided in this guide offer a standardized approach for the evaluation of new derivatives.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-likeness. Further exploration of the structure-activity relationship, particularly with respect to the substituents on the benzyl and carboxamide moieties, could lead to the discovery of even more potent and selective inhibitors. The development of triple reuptake inhibitors based on this scaffold holds significant promise for the treatment of depression and other complex neurological disorders.

References

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its presence in a vast array of FDA-approved drugs, natural products, and clinical candidates underscores its importance in the development of therapeutic agents across virtually all disease areas.[3][4][5] This technical guide provides a comprehensive overview of the piperidine scaffold, including its fundamental properties, synthesis, and its role in the design of impactful medicines, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Physicochemical and Pharmacokinetic Significance

The enduring prevalence of the piperidine ring in drug design can be attributed to its favorable physicochemical and pharmacokinetic properties.[4] As a saturated heterocycle, it possesses a three-dimensional, chair-like conformation that allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[6]

Key Properties:

  • Modulation of Physicochemical Properties: The piperidine ring itself is both hydrophilic and lipophilic.[7] The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, enhancing aqueous solubility.[4][8] This dual nature allows medicinal chemists to fine-tune lipophilicity (logP/logD) and solubility by introducing various substituents, thereby improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][9]

  • Metabolic Stability: The piperidine scaffold is generally metabolically stable.[4] However, functionalization at positions adjacent to the nitrogen atom can further enhance this stability, a strategy often employed to improve a drug's half-life.[4]

  • Structural Versatility: The piperidine nucleus serves as an excellent foundation for building molecular complexity. Its conformational flexibility can be harnessed to adapt the shape of a molecule to the steric demands of a target's binding pocket.[4] Introducing chiral centers into the piperidine scaffold can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[9][10]

A general workflow for leveraging the piperidine scaffold in drug discovery is outlined below.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Initial Hit Identification (e.g., HTS, Fragment Screening) B Scaffold Selection: Piperidine Chosen for Favorable Properties A->B C Library Synthesis: Decoration of Piperidine Core B->C D In Vitro Screening (Binding Assays, Functional Assays) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization: - Potency & Selectivity - Physicochemical Properties (logP, pKa) - ADME/Tox Profile E->F F->C Iterative Optimization G In Vivo Efficacy & Pharmacokinetic Studies F->G H Preclinical Candidate Selection G->H

Caption: A typical workflow for piperidine scaffold-based drug discovery.

Synthesis of Piperidine Scaffolds

The construction of substituted piperidine rings is a well-established area of organic chemistry, with numerous methods available to researchers. Common strategies include the catalytic hydrogenation of pyridine precursors, reductive amination, and various cyclization reactions.[1][11]

This method is a robust and widely used approach for producing the piperidine core structure.[12]

Materials:

  • Pyridine derivative (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq)

  • Ethanol (or acetic acid), anhydrous

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the pyridine derivative in anhydrous ethanol.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Rinse the Celite pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude piperidine product.

  • Purification: The crude product can be further purified by distillation or crystallization as needed.

Case Studies: Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the broad range of therapeutic areas where piperidine-containing drugs have made a significant impact. These include treatments for central nervous system (CNS) disorders, pain management, and cancer.[4][13]

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which is beneficial for patients with Alzheimer's disease.[14]

Mechanism of Action: Acetylcholinesterase Inhibition

G cluster_pathway Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Quantitative Data for Donepezil

Parameter Value Reference
IC₅₀ (AChE) 5.7 nM [14]
Bioavailability ~100%
Protein Binding ~96%

| Half-life | ~70 hours | |

Fentanyl is a potent synthetic opioid analgesic that acts primarily as a µ-opioid receptor agonist. The piperidine core is essential for its analgesic activity.[15]

Mechanism of Action: µ-Opioid Receptor Agonism

G cluster_pathway Opioid Signaling Pathway Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binds & Activates Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesic Effect cAMP->Analgesia Leads to

Caption: Simplified signaling pathway for Fentanyl's analgesic effect.

Quantitative Data for Fentanyl

Parameter Value Reference
Ki (µ-opioid receptor) 0.39 nM
Analgesic Potency 50-100 times more potent than morphine
Bioavailability Varies by administration route (e.g., ~92% for transdermal)

| Half-life | 3-7 hours (IV) | |

Risperidone is an atypical antipsychotic that exhibits potent antagonism at serotonin 5-HT₂A and dopamine D₂ receptors. The piperidine moiety is a key structural feature of this drug.[6]

Quantitative Data for Risperidone

Parameter Value Reference
Ki (Dopamine D₂) 3.13 nM
Ki (Serotonin 5-HT₂A) 0.16 nM
Bioavailability ~70%

| Half-life | ~3 hours (parent drug), ~21 hours (active metabolite) | |

Key Experimental Methodologies

The characterization of novel piperidine derivatives relies on a suite of standardized in vitro assays to determine their pharmacological activity.

This assay is commonly used to determine the cytotoxic effects of new chemical entities, including piperidine derivatives, on cancer cell lines.[11]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (piperidine derivative) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water to remove TCA and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the bound dye.[11]

  • Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.[11]

Workflow for SRB Assay

G cluster_workflow SRB Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) A->B C 3. Add Piperidine Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Fix Cells (Cold TCA) D->E F 6. Stain Cells (SRB Dye) E->F G 7. Wash & Solubilize Bound Dye F->G H 8. Measure Absorbance (~510 nm) G->H I 9. Data Analysis (Calculate GI50) H->I

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Conclusion

The piperidine scaffold is a highly privileged and versatile structural motif in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have cemented its role as a cornerstone in drug discovery.[1][4] From CNS disorders to pain management and oncology, piperidine-containing drugs have demonstrated significant clinical success.[3][13] The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the development of the next generation of innovative therapeutics built upon this remarkable scaffold.

References

The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. In the synthesis of complex molecules containing this scaffold, the strategic use of protecting groups is paramount to achieving controlled and selective transformations. Among the most versatile and widely utilized protecting groups for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.[1] Its widespread adoption stems from a unique combination of stability across a broad range of reaction conditions, ease of introduction, and mild, selective removal under acidic conditions.[2][3]

This technical guide provides an in-depth examination of the role of the Boc protecting group in piperidine synthesis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its strategic advantages.

Core Advantages of the Boc Protecting Group

The Boc group's prevalence in piperidine synthesis is attributable to several key features that make it a powerful tool for chemists:

  • Broad Chemical Stability: The N-Boc group is exceptionally stable under a wide variety of non-acidic conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[3] This robustness allows for extensive chemical modifications on other parts of the piperidine ring or attached functionalities without the risk of premature deprotection.[1]

  • Acid Lability and Orthogonality: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This lability is the cornerstone of its utility, providing a reliable and high-yielding deprotection method.[6] Crucially, this deprotection condition is orthogonal to many other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group, enabling selective deprotection strategies in complex, multi-step syntheses.[2][7]

  • Enhanced Solubility and Handling: The introduction of the lipophilic Boc group often improves the solubility of piperidine intermediates in common organic solvents, facilitating purification by chromatography and improving handling characteristics.

  • Direction of Stereoselectivity: The sterically demanding Boc group can influence the stereochemical outcome of reactions at positions adjacent (alpha) to the nitrogen. For instance, in the α-lithiation of substituted piperidines, the Boc group can direct the deprotonation and subsequent electrophilic trapping to occur with high diastereoselectivity.[8][9]

Synthesis and Deprotection of N-Boc Piperidines

The introduction and removal of the Boc group are fundamental operations in the synthetic routes employing this strategy.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection cluster_workflow Synthetic Utility Piperidine Piperidine Derivative (Free Amine) Reagents_P (Boc)₂O, Base (e.g., Et₃N, DMAP) DCM or THF Piperidine->Reagents_P BocPiperidine N-Boc-Piperidine (Protected Amine) BocPiperidine_D N-Boc-Piperidine (Protected Amine) BocPiperidine_W N-Boc-Piperidine Reagents_P->BocPiperidine Protection Reagents_D Strong Acid (e.g., TFA, HCl) DCM or Dioxane BocPiperidine_D->Reagents_D Piperidine_D Piperidine Derivative (Free Amine Salt) Reagents_D->Piperidine_D Deprotection ModifiedPiperidine Modified N-Boc Piperidine BocPiperidine_W->ModifiedPiperidine Further Reactions (e.g., Oxidation, Lithiation) FinalProduct Final Product ModifiedPiperidine->FinalProduct Deprotection & Further Functionalization

Caption: General workflow for Boc protection, synthetic modification, and deprotection of piperidines.

The most common method for the N-protection of piperidines involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6] The reaction is typically performed in the presence of a base to neutralize the acid byproduct and often includes a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

G cluster_intermediate Tetrahedral Intermediate Piperidine_N R₂NH Boc2O_C1 O=C Boc2O_O1 O Boc2O_C1->Boc2O_O1 tBu1 OtBu Boc2O_C1->tBu1 Int_C1 C⁻-O Boc2O_C2 C=O Boc2O_O1->Boc2O_C2 tBu2 OtBu Boc2O_C2->tBu2 Boc2O_O2 O Int_C1->Boc2O_O1 2. Elimination Int_O1 O Int_C1->Int_O1 Int_tBu1 OtBu Int_C1->Int_tBu1 Int_N R₂N⁺H Int_C1->Int_N Protected_Amine Protected_Amine Int_C2 C=O Int_O1->Int_C2 Int_tBu2 OtBu Int_C2->Int_tBu2 Int_O2 O Byproducts + CO₂ + tBuOH

Caption: Simplified mechanism of N-Boc protection using Boc anhydride.

Experimental Protocol: N-Boc Protection of (S)-dimethyl 2-aminopentanedioate

  • To a stirred solution of (S)-dimethyl 2-aminopentanedioate (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0 °C, add triethylamine (32 mL, 228 mmol).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.7 g, 0.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring completion by TLC.

  • Quench the reaction with distilled water (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.

The removal of the Boc group is typically achieved under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[6]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [6][10]

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH > 7).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine.

Experimental Protocol: N-Boc Deprotection using HCl in Dioxane [10][11]

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Strategic Applications in Piperidine Synthesis

The stability and predictable reactivity of the N-Boc group allow for its use in a wide range of synthetic transformations to build molecular complexity.

The Boc group can act as a powerful directing group for the deprotonation of α-protons on the piperidine ring. Treatment of an N-Boc piperidine with a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand such as tetramethylethylenediamine (TMEDA) generates a configurationally stable α-lithiated intermediate. This nucleophile can then be trapped with various electrophiles to install substituents with high diastereoselectivity.[8][9] This method is invaluable for the synthesis of highly substituted piperidines.[9]

G Start N-Boc-2-methylpiperidine Lithiation α-Lithiation Start->Lithiation s-BuLi, TMEDA -40 °C Intermediate Lithiated Intermediate (Single Diastereomer) Lithiation->Intermediate Trapping Electrophilic Trapping Intermediate->Trapping Electrophile (e.g., CO₂) Product 2,6-trans-disubstituted N-Boc-piperidine Trapping->Product

Caption: Workflow for diastereoselective synthesis via α-lithiation of N-Boc piperidine.

Experimental Protocol: Diastereoselective Lithiation and Carboxylation of N-Boc-2-methylpiperidine [8]

  • Under an inert atmosphere, dissolve N-Boc-2-methylpiperidine (1.0 equiv.) and TMEDA in anhydrous diethyl ether (Et₂O).

  • Cool the solution to -40 °C.

  • Add s-BuLi dropwise and stir the mixture for 90 minutes.

  • Quench the reaction by bubbling excess carbon dioxide (CO₂) gas through the solution.

  • Allow the mixture to warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography to yield the trans-2,6-disubstituted piperidine as a single regio- and diastereoisomer.

The Boc group's stability allows for the selective modification of other functional groups on the piperidine ring. For example, in the case of N-Boc-4-hydroxypiperidine, the hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in ether and ester formations, all while the nitrogen remains protected.

Experimental Protocol: Oxidation of N-Boc-4-hydroxypiperidine

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-4-piperidinone.

Quantitative Data Summary

The efficiency of reactions involving the Boc group is consistently high, as demonstrated by the yields reported in the literature.

Table 1: Representative Yields for N-Boc Protection of Amines

Starting MaterialReagentsSolventYield (%)Reference
(S)-Dimethyl 2-aminopentanedioate(Boc)₂O, Et₃N, DMAPCH₂Cl₂92%[12]
Piperidine-4-carboxylic acid methyl ester(Boc)₂O, Et₃NDCM99%[13]
Piperidine-3-ylcarbamateH₂, Pd/C (for reduction), then NaOHAcetic Acid, Water73.8%[14]

Table 2: Conditions and Yields for Transformations of N-Boc Piperidines

ReactionSubstrateReagentsProductYield (%)Reference
α-Lithiation/CarboxylationN-Boc-2-methylpiperidines-BuLi, TMEDA; then CO₂trans-N-Boc-6-methylpiperidine-2-carboxylic acid82%[8][9]
OxidationN-Boc-4-hydroxypiperidineDess-Martin periodinaneN-Boc-4-piperidinoneNot specified, but a standard high-yielding reaction.

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its robust stability under a wide range of conditions, coupled with its reliable and mild acid-catalyzed removal, provides chemists with a high degree of control over complex synthetic sequences.[2][3] The ability of the Boc group to facilitate regioselective and diastereoselective reactions, such as directed ortho-lithiation, further enhances its utility, enabling the construction of densely functionalized piperidine scaffolds that are central to the development of new pharmaceuticals.[8] The straightforward and high-yielding protocols for its introduction and cleavage ensure its continued prominence in both academic research and industrial drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a valuable synthetic building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a conformationally restricted piperidine scaffold, a lipophilic benzyl group, and an orthogonally protected amine, makes it an ideal component for the synthesis of sophisticated peptidomimetics and constrained peptides. The incorporation of this moiety can impart favorable pharmacological properties, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Boc/Bzl protection strategy. The benzyl group can engage in crucial cation-π interactions with biological targets, while the piperidine ring restricts the conformational flexibility of the peptide backbone, often leading to a more favorable bioactive conformation.

Core Applications

The primary applications of this compound in peptide synthesis include:

  • Development of Conformationally Constrained Peptides: The rigid piperidine ring system serves as a scaffold to induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity. This pre-organization of the peptide into a bioactive conformation can significantly enhance its binding affinity and selectivity for its target receptor.

  • Synthesis of Peptidomimetics: This building block is instrumental in the creation of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. By replacing native amino acid residues with this piperidine-based structure, researchers can overcome the limitations of natural peptides, such as poor stability and bioavailability.

  • Drug Discovery and Development: The N-benzyl piperidine motif is a common structural feature in a variety of therapeutic agents, particularly those targeting the central nervous system. This building block is frequently utilized in the synthesis of novel analgesics, including opioid receptor modulators, as well as agents for the treatment of neurodegenerative diseases. For instance, derivatives of 4-benzylpiperidine have been investigated as dual serotonin and norepinephrine reuptake inhibitors and as acetylcholinesterase inhibitors.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS). These protocols are based on the widely used Boc/Bzl and Fmoc/tBu strategies.

Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol is suitable for the synthesis of peptides on resins such as Merrifield or PAM, where the final cleavage is performed under strong acidic conditions (e.g., HF).

Materials:

  • Merrifield or PAM resin

  • This compound

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or N,N'-Diisopropylcarbodiimide (DIC) and HOBt.

  • Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol). (Caution: HF is extremely hazardous and requires specialized equipment and training).

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel, followed by washing with DMF (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and then with isopropanol (2x) to shrink the resin and remove residual acid.

    • Wash again with DCM (3x) and DMF (3x).

  • Neutralization:

    • Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DCC or DIC (3 equivalents) to the solution and allow for pre-activation for 10-15 minutes at room temperature.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this building block, extended coupling times or double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, a second coupling can be performed by repeating step 4.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent Boc-protected amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

    • Carefully perform the cleavage from the resin and removal of side-chain protecting groups using anhydrous HF with appropriate scavengers.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol is suitable for the synthesis of peptides on acid-sensitive resins like Rink Amide or Wang resin, where milder cleavage conditions are used.

Materials:

  • Rink Amide or Wang resin

  • This compound

  • Fmoc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU/HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. As this is a sterically hindered building block, extended coupling times or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent Fmoc-protected amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Quantitative Data

While specific quantitative data for the coupling of this compound is not extensively reported in publicly available literature, the following table provides representative data for the synthesis of peptides containing sterically hindered or structurally similar building blocks. Researchers should expect that the incorporation of this compound may require optimized conditions to achieve high yields and purity.

ParameterTypical Range for Standard Amino AcidsExpected Range for Hindered Amino AcidsNotes
Coupling Time 30 - 60 minutes1 - 4 hours (or double coupling)Steric hindrance can slow down the reaction rate.
Equivalents of Amino Acid 3 - 5 equivalents3 - 6 equivalentsA higher excess may be required to drive the reaction to completion.
Coupling Efficiency > 99%95 - 99%May be lower and require double coupling to achieve completeness.
Crude Peptide Purity 70 - 90%50 - 80%The incorporation of hindered building blocks can sometimes lead to more side products.
Final Yield (after purification) 10 - 40%5 - 30%Yields are highly sequence-dependent and influenced by purification losses.

Note: The values in the "Expected Range for Hindered Amino Acids" are estimates based on general principles of peptide synthesis and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Visualizations

Workflow for SPPS Incorporation

SPPS_Workflow General Workflow for Incorporating the Piperidine Building Block in SPPS Resin Resin Swelling Deprotection N-terminal Deprotection (TFA for Boc or Piperidine for Fmoc) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling to Resin-Bound Peptide Neutralization->Coupling Activation Activation of Piperidine-Carboxylic Acid (e.g., HBTU/DIEA) Activation->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Final_Cleavage Final Cleavage and Deprotection (e.g., HF or TFA cocktail) Wash->Final_Cleavage After Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Rationale_Diagram Rationale for Using the Piperidine Building Block in Peptide Design cluster_properties Structural Features cluster_applications Applications in Peptide Design cluster_outcomes Potential Outcomes Building_Block 4-Benzyl-1-(Boc)piperidine-4-carboxylic acid Piperidine Rigid Piperidine Scaffold Building_Block->Piperidine Benzyl Lipophilic Benzyl Group Building_Block->Benzyl Boc Orthogonal Boc Protecting Group Building_Block->Boc Constraint Conformational Constraint (Induces β-turns) Piperidine->Constraint Peptidomimetic Peptidomimetic Scaffold Piperidine->Peptidomimetic Drug_Likeness Improved Drug-Like Properties Benzyl->Drug_Likeness Affinity Increased Receptor Affinity Constraint->Affinity Selectivity Enhanced Selectivity Constraint->Selectivity Stability Improved Metabolic Stability Peptidomimetic->Stability Drug_Likeness->Stability

References

Application Notes and Protocols: 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a versatile scaffold in the design and synthesis of novel inhibitors targeting a range of biological entities, including monoamine transporters and bacterial DNA gyrase.

Introduction

This compound is a key building block in medicinal chemistry. The piperidine core is a prevalent motif in numerous clinically successful drugs, offering a three-dimensional structure that can be strategically modified to achieve desired pharmacological properties. The benzyl group at the 4-position provides a crucial anchor for exploring interactions with target proteins, while the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations. This scaffold has been successfully employed to develop potent and selective inhibitors for various biological targets.

Application 1: Inhibitors of Monoamine Transporters

Derivatives of the 4-benzylpiperidine-4-carboxylic acid scaffold have shown significant activity as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of depression and other neurological disorders.

Structure-Activity Relationships (SAR)

Systematic modification of the 4-benzylpiperidine carboxamide structure has revealed key determinants for potency and selectivity.

Table 1: Inhibitory Activity of 4-Benzylpiperidine Carboxamide Derivatives on Monoamine Transporters.

Compound ID Linker Length R1 Substituent SERT IC50 (nM) NET IC50 (nM) DAT IC50 (nM)
7j 3 carbons 2-Naphthyl 15 23 >10,000
8k 2 carbons Diphenyl 120 85 98
Derivative e Not Specified Biphenyl Strong Inhibition Strong Inhibition Not Specified
Derivative f, g Not Specified Diphenyl Weak Inhibition Not Specified High Inhibition

| Venlafaxine | N/A | N/A | 56 | 120 | >10,000 |

Note: Data compiled from multiple sources. "Strong" and "Weak" inhibition are qualitative descriptors from the source material where specific IC50 values were not provided.[1]

Key SAR insights include:

  • Linker Length: A two-carbon linker between the piperidine and the carboxamide moiety generally favors dopamine reuptake inhibition, while a three-carbon linker can enhance activity against serotonin and norepinephrine transporters.[1]

  • Aromatic Substituents (R1):

    • Biphenyl groups tend to enhance inhibition of the serotonin transporter.[1]

    • Diphenyl groups are critical for potent dopamine transporter inhibition.[1]

    • 2-Naphthyl substituents generally lead to enhanced inhibition of both serotonin and norepinephrine transporters compared to 1-naphthyl substitution.[1]

Signaling Pathway and Inhibition Mechanism

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) NT Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Vesicle->NT Release Transporter Monoamine Transporter (SERT, NET, DAT) Inhibitor 4-Benzylpiperidine Derivative Inhibitor->Transporter Blocks NT->Transporter Receptor Postsynaptic Receptor NT->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Inhibition of monoamine reuptake by 4-benzylpiperidine derivatives.

Application 2: Inhibitors of Bacterial DNA Gyrase

Piperidine-4-carboxamides derived from the core scaffold have emerged as a new class of novel bacterial topoisomerase inhibitors (NBTIs) targeting DNA gyrase.[2][3] DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial drug development.

Structure-Activity Relationships (SAR)

Modifications to the piperidine-4-carboxamide scaffold have led to the identification of potent inhibitors of Mycobacterium abscessus DNA gyrase.

Table 2: Inhibitory Activity of Piperidine-4-carboxamide Derivatives on M. abscessus DNA Gyrase.

Compound ID Phenyl Moiety Substituent Whole-Cell MIC (µM) DNA Gyrase IC50 (µM)
844 4-Chloro ~12 4.6
844-TFM 4-Trifluoromethyl 1.5 1.9
9f 3-Trifluoromethyl 12.5 Not Specified
Moxifloxacin N/A Not Specified 17

| SPR719 | N/A | Not Specified | 2.3 |

Note: Data is for M. abscessus. MIC values can vary between strains.[2][3]

Key SAR insights include:

  • Substitution at the 4-position of the phenyl moiety with a trifluoromethyl group (844-TFM) increases activity nearly 10-fold compared to the parent compound with a chloro-substituent (844).[3]

  • The position of the substituent on the phenyl ring is critical, with a 3-trifluoromethyl group (9f) leading to reduced potency compared to the 4-substituted analog.[3]

DNA Gyrase Inhibition Workflow

dna_gyrase_inhibition cluster_workflow DNA Gyrase Inhibition Assay Workflow Relaxed_DNA Relaxed Plasmid DNA Incubation Incubation (37°C) Relaxed_DNA->Incubation Gyrase DNA Gyrase + ATP Gyrase->Incubation Inhibitor Piperidine-4-carboxamide Inhibitor Inhibitor->Incubation Agarose_Gel Agarose Gel Electrophoresis Incubation->Agarose_Gel Analysis Analysis of DNA Supercoiling Agarose_Gel->Analysis

Caption: Experimental workflow for assessing DNA gyrase inhibition.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the scaffold.

synthesis_workflow cluster_synthesis Synthetic Pathway Start 1-(tert-Butoxycarbonyl) piperidine-4-carboxylic acid Deprotonation Deprotonation (LDA, THF, -78°C) Start->Deprotonation Alkylation Alkylation (Benzyl Bromide) Deprotonation->Alkylation Quench Aqueous Workup and Purification Alkylation->Quench Product 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid Quench->Product

Caption: General synthetic scheme for the scaffold.

Materials:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi dropwise and stir for 30 minutes at -78°C.

  • Deprotonation: In a separate flame-dried flask under an inert atmosphere, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous THF and cool to -78°C. To this solution, slowly add the freshly prepared LDA solution via cannula. Stir the reaction mixture at -78°C for 1 hour.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1M HCl to a pH of 2-3. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Monoamine Reuptake Inhibition Assay

This protocol provides a general method for determining the IC50 values of test compounds for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).

  • 96-well cell culture plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and culture until they form a confluent monolayer.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15-30 minutes at 37°C. Include wells with vehicle only for total uptake and a high concentration of a known inhibitor for non-specific uptake.

  • Initiation of Uptake: Initiate the reuptake by adding the respective radiolabeled neurotransmitter ([3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine) to each well.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

  • Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percent inhibition for each concentration of the test compound and plot the data to calculate the IC50 value using non-linear regression analysis.

Protocol for DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on DNA gyrase activity.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322).

  • Recombinant M. abscessus DNA gyrase.

  • Assay buffer containing ATP.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitor (e.g., Moxifloxacin).

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., Ethidium Bromide).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add DNA gyrase to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The amount of supercoiled DNA is inversely proportional to the activity of the inhibitor. Quantify the band intensities to determine the concentration of the test compound that inhibits 50% of the supercoiling activity (IC50).[2]

Conclusion

The this compound scaffold is a valuable starting point for the development of novel inhibitors for a diverse range of biological targets. Its synthetic tractability and the ability to systematically modify its structure allow for the fine-tuning of potency and selectivity. The protocols and data presented herein provide a comprehensive guide for researchers interested in utilizing this scaffold in their drug discovery and development efforts.

References

Application Notes and Protocols for the Derivatization of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with a carboxylic acid handle for further elaboration and a Boc-protected amine, makes it a key intermediate in the synthesis of a wide range of biologically active molecules, including analgesics and anti-inflammatory agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group effectively shields the piperidine nitrogen, allowing for selective reactions at the carboxylic acid moiety.[2] This document provides detailed protocols for the primary derivatization strategies of this compound: amide bond formation, esterification, and reduction of the carboxylic acid.

Core Derivatization Pathways

The carboxylic acid group at the 4-position of the piperidine ring is the primary site for derivatization. The three main synthetic routes—conversion to amides, esters, or reduction to a primary alcohol—provide access to a diverse range of chemical entities for further development.

G cluster_products Derivatives start 4-Benzyl-1-(Boc)piperidine- 4-carboxylic Acid Amide Amide Derivatives start->Amide + R1R2NH Coupling Agent Ester Ester Derivatives start->Ester + R-OH Acid Catalyst OR + R-X, Base Alcohol Primary Alcohol (4-Benzyl-4-(hydroxymethyl) -1-(Boc)piperidine) start->Alcohol + Reducing Agent (e.g., BH3-THF)

Caption: Key derivatization pathways for the title compound.

Data Presentation: Comparison of Synthetic Protocols

The selection of a synthetic method depends on factors such as substrate scope, desired reaction conditions, and scalability. The following tables summarize typical conditions and outcomes for the principal derivatization reactions.

Table 1: Amide Bond Formation - Reagent Comparison
Coupling ReagentAdditiveBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)Notes
EDCHOBtDIPEA (2-3)DCM or DMF0 to RT4-2470-95Water-soluble byproducts simplify purification.[3][4]
HATU-DIPEA (3-5)DMFRT1-585-98Highly efficient, especially for hindered amines.[3]
DCCDMAP (cat.)-DCM0 to RT12-2475-90Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[4]
TiCl4-PyridinePyridine85~260-90Effective for direct condensation without pre-activation.[5]
Table 2: Esterification Method Comparison
MethodReagentsBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
AlkylationAlkyl Halide (e.g., CH3I)K2CO3DMFRT3-690-99Mild conditions, suitable for a wide range of alkyl halides.[6]
Fischer EsterificationAlcohol (Solvent), H2SO4 (cat.)-AlcoholReflux4-1260-85Classic method, best for primary and some secondary alcohols.[7]
DCC CouplingAlcohol, DCCDMAP (cat.)DCM0 to RT12-1870-90Useful for alcohols that are sensitive to acidic conditions.[7]
Table 3: Carboxylic Acid Reduction
ReagentSolventTemp (°C)Time (h)Typical Yield (%)Notes
Borane-THF complex (BH3·THF)THF0 to Reflux2-680-95Selective for carboxylic acids over many other functional groups.
LiAlH4THF or Et2O0 to Reflux1-485-98Highly reactive, non-selective, and requires careful handling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for coupling the carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[4]

G A 1. Dissolve Acid, HOBt, & Amine in anhydrous DCM or DMF B 2. Add Base (DIPEA) A->B C 3. Cool to 0 °C B->C D 4. Add EDC portion-wise C->D E 5. Warm to RT, Stir 4-24h D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify by Chromatography F->G G A 1. Dissolve Acid in DMF B 2. Add Base (K2CO3) A->B C 3. Stir for 15-30 min at RT B->C D 4. Add Alkyl Halide (e.g., CH3I) C->D E 5. Stir for 3-6h at RT D->E F 6. Quench with Water & Extract E->F G 7. Purify by Chromatography F->G G A 1. Dissolve Acid in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add BH3-THF solution dropwise B->C D 4. Warm to RT, then Reflux for 2-4h C->D E 5. Cool to 0 °C, Quench with Methanol D->E F 6. Concentrate and Perform Aqueous Workup E->F G 7. Purify by Chromatography F->G

References

Application Notes and Protocols for Coupling Reactions of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with various amines to form amide bonds. This critical transformation is a cornerstone in the synthesis of a diverse range of biologically active molecules, particularly in the development of novel therapeutics. The choice of coupling reagent is paramount and influences reaction efficiency, yield, and potential for side reactions such as racemization. This document outlines protocols for several commonly employed coupling reagents, offering a comparative overview to aid in methodology selection and optimization.

Introduction to Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in organic and medicinal chemistry.[1] Direct condensation is typically inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[2] A wide array of coupling reagents has been developed to facilitate this activation in a controlled manner, minimizing side reactions and preserving the integrity of stereocenters.[3]

Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[1][2] Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with these reagents to enhance reaction rates and suppress racemization.[2][4]

Comparative Data on Coupling Reactions

The following tables summarize quantitative data for the coupling of this compound and structurally related piperidine carboxylic acids with various amines, employing different coupling reagents and conditions.

Table 1: EDC/HOBt Mediated Coupling Reactions

Amine SubstrateCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
AnilineEDC, HOBt, DMAPDIPEAAcetonitrile422351-61[5]
Substituted BenzylaminesEDCI, HOBt-Acetonitrile12RT46-90
Boc-piperidine-4-amineEDC, HOBt, DMAPDIPEAAcetonitrile142391[5]

Table 2: HATU Mediated Coupling Reactions

Amine SubstrateBaseSolventTime (h)Temp. (°C)Yield (%)Reference
General Primary AmineDIPEADMF1-2RTHigh[6]
General Primary AmineDIEADMA26049[6]
Amine (unspecified)DIEADMF1RT63[6]

Table 3: Other Coupling Reagents

Coupling ReagentAmine SubstrateBaseSolventTime (h)Temp. (°C)Yield (%)Reference
PyBOPGeneral Primary AmineDIPEA/TEADMF/DCM1-4RTHigh[7]
T3P®AnilinePyridineEtOAc-0-RTHigh[8]
CDIGeneral Primary Amine-THF/DMF1-24RTVariable

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol is a general method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 4-Benzyl-1-(Boc)- piperidine-4-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester EDC, HOBt EDC_HOBt EDC / HOBt Product Amide Product Activated_Ester->Product Amine, Base Amine Amine (R-NH2) Amine->Product

EDC/HOBt Coupling Workflow
Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol describes a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[9]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 10% aqueous LiCl solution (3 times) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography.

G Start Dissolve Carboxylic Acid and HATU in DMF Add_Base Add DIPEA (Pre-activation) Start->Add_Base Add_Amine Add Amine Add_Base->Add_Amine Reaction Stir at RT (1-4 hours) Add_Amine->Reaction Workup Aqueous Workup (EtOAc, LiCl, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

HATU Coupling Experimental Workflow
Protocol 3: General Procedure for PyBOP Mediated Amide Coupling

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another efficient coupling reagent that avoids the formation of carcinogenic byproducts associated with the older BOP reagent.[7][10]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq), PyBOP (1.1 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (3.0 eq) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the desired amide.

G cluster_reactants Reactant Mixture Carboxylic_Acid 4-Benzyl-1-(Boc)- piperidine-4-carboxylic acid Product Amide Product Carboxylic_Acid->Product PyBOP PyBOP PyBOP->Product Amine Amine Amine->Product Base DIPEA or TEA Base->Product Catalyzes reaction

PyBOP Coupling Logical Relationship

Concluding Remarks

The choice of coupling reagent for the amidation of this compound depends on several factors including the nucleophilicity of the amine, steric hindrance of the substrates, and desired reaction conditions. For routine couplings, EDC/HOBt offers a cost-effective and reliable method. HATU is often preferred for more challenging couplings due to its high reactivity and rapid reaction times.[9] PyBOP provides a good balance of reactivity and safety, avoiding the formation of toxic byproducts.[10] The protocols and data presented herein serve as a guide for selecting and optimizing the appropriate conditions for the synthesis of a wide array of piperidine-based carboxamides, which are valuable scaffolds in drug discovery.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in solid-phase synthesis (SPS). This versatile building block is a valuable component in the construction of diverse molecular libraries, particularly for the development of novel therapeutics. The protocols outlined below are based on established solid-phase methodologies and can be adapted for the synthesis of a wide range of substituted piperidine-containing compounds.

Introduction

This compound is a bifunctional molecule featuring a piperidine scaffold, a common motif in many biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations at the carboxylic acid functionality. This orthogonal protection strategy is fundamental to multi-step solid-phase synthesis.[1] The Boc group can be readily removed under mild acidic conditions, exposing the secondary amine for further derivatization. This building block is particularly useful for creating libraries of compounds with diversity at both the piperidine nitrogen and the benzyl moiety.

Core Principles of Synthesis

The solid-phase synthesis strategy using this compound typically involves the following key stages:

  • Resin Loading: Covalent attachment of the building block to a suitable solid support (e.g., Wang resin) via its carboxylic acid group.

  • Piperidine Nitrogen Deprotection: Removal of the Boc protecting group to expose the secondary amine.

  • N-Derivatization: Introduction of molecular diversity by reacting the free amine with a variety of reagents (e.g., acylating agents, sulfonyl chlorides, aldehydes for reductive amination).

  • Cleavage: Release of the final synthesized compound from the solid support.

This systematic approach allows for the efficient synthesis and purification of target molecules, as excess reagents and by-products are simply washed away after each step.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis of piperidine derivatives. These values are compiled from analogous solid-phase syntheses and may require optimization for specific target molecules.

Table 1: Resin Loading and Cleavage Efficiency

ParameterTypical Value
Initial Resin Loading (Wang Resin)0.5 - 1.0 mmol/g
Carboxylic Acid Loading Efficiency>90%
Final Cleavage Yield70 - 90%
Purity of Crude Product>85%

Table 2: Key Reaction Conditions and Monitoring

StepReagents & SolventsTimeTemperatureMonitoring
Resin SwellingDichloromethane (DCM), N,N-Dimethylformamide (DMF)30 - 60 minRoom Temp.Visual
Resin LoadingDIC, HOBt, DIPEA in DMF12 - 24 hRoom Temp.Ninhydrin Test (for amino resins)
Boc Deprotection20-50% Trifluoroacetic acid (TFA) in DCM20 - 30 minRoom Temp.N/A
N-AcylationCarboxylic Acid, HBTU, DIPEA in DMF2 - 4 hRoom Temp.Ninhydrin Test
N-SulfonylationSulfonyl Chloride, DIPEA in DCM2 - 4 hRoom Temp.Ninhydrin Test
Reductive AminationAldehyde, NaBH(OAc)₃ in dichloroethane12 - 18 hRoom Temp.LC-MS of cleaved aliquot
Cleavage50-95% TFA in DCM with scavengers1 - 3 hRoom Temp.LC-MS

Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the esterification of the title compound to a hydroxymethyl-functionalized resin, such as Wang resin.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, 0.8 mmol/g) in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (4 eq., 3.2 mmol, 1.02 g), HOBt (4 eq., 3.2 mmol, 0.49 g) in DMF (15 mL).

  • Coupling: Add the solution from step 2 to the swollen resin. Add DIC (4 eq., 3.2 mmol, 0.5 mL) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour. Wash the resin as in step 5.

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by cleaving a small amount of resin and analyzing the product.

Protocol 2: Boc Deprotection of Resin-Bound Piperidine

This protocol details the removal of the Boc protecting group to expose the piperidine nitrogen.

Materials:

  • Resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes. Drain the solvent.

  • Deprotection: Add a solution of 20-50% TFA in DCM (10 mL) to the resin. Agitate for 30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 15 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (2 x 10 mL) to neutralize the trifluoroacetate salt.

  • Final Washing: Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL). The resin is now ready for the N-derivatization step.

Protocol 3: N-Acylation of Resin-Bound Piperidine

This protocol describes the acylation of the deprotected piperidine nitrogen with a carboxylic acid.

Materials:

  • Deprotected resin from Protocol 2

  • Carboxylic acid of choice (R-COOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Use the deprotected and washed resin from Protocol 2.

  • Coupling Solution Preparation: In a separate vial, dissolve the desired carboxylic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

Protocol 4: Cleavage of the Final Compound from the Resin

This protocol outlines the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Dried resin with the final synthesized compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Diethylether (cold)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate in a centrifuge tube. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation: Add cold diethyl ether to the filtrate to precipitate the crude product.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether.

  • Drying: Dry the crude product under vacuum. The product can then be purified by techniques such as HPLC.

Visualizations

General Workflow for Solid-Phase Synthesis

Solid_Phase_Synthesis_Workflow Start Start with Wang Resin Load 1. Load Building Block (4-Benzyl-1-Boc-piperidine-4-COOH) DIC, HOBt, DIPEA Start->Load Wash1 Wash Load->Wash1 Deprotect 2. Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 Wash & Neutralize Deprotect->Wash2 Derivatize 3. N-Derivatization (e.g., Acylation, Sulfonylation) Wash2->Derivatize Wash3 Wash Derivatize->Wash3 Cleave 4. Cleavage (TFA Cocktail) Wash3->Cleave Purify Purification (HPLC) Cleave->Purify Final Final Compound Purify->Final

Caption: General workflow for the solid-phase synthesis of substituted piperidines.

Logical Relationship of Key Steps

Logical_Steps Resin Solid Support (e.g., Wang Resin) Coupling Coupling/ Loading Resin->Coupling BuildingBlock 4-Benzyl-1-Boc-piperidine-4-COOH BuildingBlock->Coupling ResinBound_Boc Resin-Bound Boc-Protected Piperidine Coupling->ResinBound_Boc Deprotection Boc Deprotection ResinBound_Boc->Deprotection ResinBound_NH Resin-Bound Free Piperidine Deprotection->ResinBound_NH Derivatization N-Derivatization ResinBound_NH->Derivatization Reagents Diversity Reagents (R-X) Reagents->Derivatization ResinBound_Final Resin-Bound Final Compound Derivatization->ResinBound_Final Cleavage Cleavage ResinBound_Final->Cleavage FinalProduct Final Product in Solution Cleavage->FinalProduct

Caption: Logical flow of the key chemical transformations on the solid support.

References

Application Notes and Protocols for the Asymmetric Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure 4-substituted piperidine-4-carboxylic acids are pivotal structural motifs in modern medicinal chemistry. The incorporation of a quaternary stereocenter at the 4-position of the piperidine ring offers a valuable strategy for modulating the pharmacological properties of drug candidates.[1][2] The constrained nature of these cyclic alpha-amino acid analogs can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, in particular, serves as a crucial building block for the synthesis of a variety of biologically active compounds, including antagonists for various receptors and enzyme inhibitors.[3][4] The development of robust and efficient asymmetric syntheses for these compounds is therefore of significant interest to the pharmaceutical industry.

This document provides detailed application notes and a representative protocol for the asymmetric synthesis of this compound using a chiral auxiliary-based approach. The presented methodology is based on the well-established Evans' oxazolidinone chemistry, which allows for high diastereoselectivity in the key alkylation step.

General Workflow

The asymmetric synthesis of the target compound can be achieved through a three-step sequence involving the use of a chiral auxiliary: (1) attachment of the chiral auxiliary to the piperidine scaffold, (2) diastereoselective alkylation to introduce the benzyl group, and (3) cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Asymmetric Synthesis Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Benzylation cluster_2 Step 3: Auxiliary Cleavage A 1-(tert-Butoxycarbonyl)- piperidine-4-carboxylic acid C N-Acyl Oxazolidinone A->C Acylation B (R)-4-Benzyl-2-oxazolidinone B->C D Enolate Formation (LDA or NaHMDS) C->D E Benzylation (Benzyl Bromide) D->E F Alkylated Product E->F G Hydrolysis (LiOH, H2O2) F->G H 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid G->H I Recovered Auxiliary G->I

A general workflow for the asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

This section provides a representative protocol for the asymmetric synthesis of (S)-4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid based on the use of (R)-4-benzyl-2-oxazolidinone as the chiral auxiliary.

Protocol 1: Synthesis of (R)-4-Benzyl-3-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)oxazolidin-2-one
  • Reagents and Materials:

    • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

    • (R)-4-Benzyl-2-oxazolidinone

    • Pivaloyl chloride

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • Lithium chloride (LiCl)

    • Anhydrous tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.5 eq).

    • Slowly add pivaloyl chloride (1.1 eq) and stir the mixture at 0 °C for 2 hours.

    • In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C.

    • Cannulate the mixed anhydride solution prepared in step 2 into the oxazolidinone solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired N-acyl oxazolidinone.

Protocol 2: Diastereoselective Benzylation
  • Reagents and Materials:

    • N-Acyl oxazolidinone from Protocol 1

    • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.0 M solution in THF)

    • Benzyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add NaHMDS or LDA (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Reagents and Materials:

    • Alkylated product from Protocol 2 (major diastereomer)

    • Lithium hydroxide (LiOH)

    • 30% Aqueous hydrogen peroxide (H₂O₂)

    • Tetrahydrofuran (THF)

    • Water

    • Sodium sulfite

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add lithium hydroxide (2.0 eq) followed by the slow addition of 30% aqueous hydrogen peroxide (4.0 eq).

    • Stir the mixture vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.

Data Presentation

The diastereoselectivity of the benzylation step is crucial for the overall efficiency of the asymmetric synthesis. The following table summarizes representative data for the diastereoselective alkylation of N-acyl oxazolidinones with various electrophiles, demonstrating the high level of stereocontrol typically achieved with this methodology.

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideNaHMDS95:585
2Allyl iodideLDA98:290
3Ethyl iodideNaHMDS93:782
4Isopropyl iodideLDA90:1075

Note: The data presented are representative and may vary depending on the specific reaction conditions and substrates used.

Application in Drug Discovery

The chiral this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid and the piperidine nitrogen can be further functionalized to generate a library of analogs for structure-activity relationship (SAR) studies.

DrugDiscovery cluster_0 Chiral Building Block cluster_1 Lead Optimization cluster_2 Drug Candidates cluster_3 Biological Screening A 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid B Amide Coupling A->B R-NH2 C Esterification A->C R-OH D N-Deprotection & Functionalization A->D 1. TFA 2. R-X E Library of Analogs B->E C->E D->E F SAR Studies E->F G Identification of Lead Compounds F->G

Integration of chiral building blocks in the drug discovery process.

References

Protocol for Boc deprotection of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and its derivatives, a common intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic conditions, namely Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane.

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. Protonation of the carbonyl oxygen of the Boc group leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine as its corresponding salt and carbon dioxide.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes typical quantitative data for the Boc deprotection of a structurally similar compound, 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, which can serve as a reference for the target molecule.[1]

Deprotection MethodReagentsTypical Reaction TimeTypical YieldPurityByproducts
Protocol 1 Trifluoroacetic acid (TFA) in Dichloromethane (DCM)30 minutes - 2 hours>95%>99%Volatile gases (isobutylene, CO2)
Protocol 2 Hydrochloric acid (HCl) in 1,4-Dioxane1 - 4 hours>90%>95%Volatile gases (isobutylene, CO2)

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the standard procedure for the removal of the Boc group using a solution of TFA in DCM. This method is generally fast and efficient.

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. b. Dissolve the residue in water and carefully neutralize the solution by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8-9. c. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times. d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method using a solution of HCl in 1,4-dioxane. The resulting hydrochloride salt of the product is often a crystalline solid, which can simplify purification.

Materials:

  • This compound derivative

  • 4 M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stirrer.

  • Addition of HCl/Dioxane: Add the 4 M HCl in 1,4-dioxane solution (3-5 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.

  • Work-up: a. Upon completion, the solvent can be removed under reduced pressure. b. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration. c. The resulting solid is the hydrochloride salt of the deprotected amine and can often be used in the next step without further purification. If the free base is required, the salt can be neutralized following a similar procedure as in Protocol 1 (Step 4b-e).

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Start: Dissolve Boc-protected derivative add_acid Add Acid (TFA/DCM or HCl/Dioxane) start->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up monitor->workup Reaction Complete product Isolated Deprotected Product workup->product

Caption: Experimental workflow for Boc deprotection.

G cluster_reaction Boc Deprotection Signaling Pathway Boc_Protected Boc-Protected Amine Protonated Protonated Carbamate Boc_Protected->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tert_Butyl tert-Butyl Cation Protonated->tert_Butyl Cleavage Deprotected_Amine Deprotected Amine (Salt) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Our goal is to help improve reaction yields and minimize the formation of impurities through detailed experimental protocols and targeted troubleshooting advice.

Troubleshooting Guides & FAQs

The synthesis of this compound is a multi-step process, typically involving the formation of an N-Boc protected piperidine-4-carboxylic acid ester, followed by α-benzylation, and subsequent ester hydrolysis. This guide addresses common issues encountered at each of these critical stages.

Stage 1: Synthesis of N-Boc-Piperidine-4-Carboxylic Acid Ester (Precursor)

Question 1: What are the common methods for preparing the N-Boc-piperidine-4-carboxylic acid ester precursor, and what are the potential issues?

Answer:

The precursor is typically synthesized by first protecting 4-piperidinecarboxylic acid with a tert-butoxycarbonyl (Boc) group, followed by esterification.

  • Boc Protection: This step involves reacting 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Common issues include incomplete reaction and difficulties in purification.[1][2]

  • Esterification: The resulting N-Boc-piperidine-4-carboxylic acid can be esterified using standard methods, such as reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions, or by reaction with an alkyl halide in the presence of a base like potassium carbonate.[3]

Troubleshooting for Stage 1:

Issue Potential Cause Recommended Solution
Low yield of N-Boc protected acid Incomplete reaction due to insufficient base or reaction time.Ensure the use of an adequate amount of base (e.g., a buffer solution of sodium carbonate and sodium bicarbonate) and monitor the reaction to completion using TLC.[1][2]
Difficulty in isolating the product.After acidification of the aqueous layer to pH 2-3, ensure thorough extraction with a suitable organic solvent like ethyl acetate.[1]
Low yield of the ester Incomplete esterification.For acid-catalyzed esterification, ensure anhydrous conditions and a sufficient amount of acid catalyst. For alkyl halide-based methods, use a dry solvent like DMF and ensure the base is of good quality.[3]
Hydrolysis of the ester during workup.Avoid prolonged exposure to acidic or basic aqueous conditions during the workup.
Stage 2: α-Benzylation of N-Boc-Piperidine-4-Carboxylic Acid Ester

This step is critical for introducing the benzyl group at the 4-position and is often the most challenging in terms of yield and purity. The most common method involves the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate an enolate, which then reacts with benzyl bromide.[4][5][6][7]

Question 2: I am getting a low yield during the α-benzylation step using LDA. What could be the reasons?

Answer:

Low yields in LDA-mediated α-benzylation can be attributed to several factors:

  • Incomplete Enolate Formation: The base must be strong enough to completely deprotonate the α-carbon.[5] LDA is ideal as it is a very strong, sterically hindered base that minimizes side reactions.[4][5][6]

  • Side Reactions: If the starting ester is not fully converted to the enolate, the formed enolate can react with the remaining ester, leading to self-condensation products.[5]

  • Moisture: LDA is extremely sensitive to moisture. Trace amounts of water will quench the LDA and the enolate, leading to a significant drop in yield.

  • Temperature Control: The formation of the kinetic enolate is favored at low temperatures (typically -78 °C). Letting the reaction warm up prematurely can lead to the formation of the thermodynamic enolate or other side products.[6]

  • Competing Elimination Reaction: The alkylating agent, benzyl bromide, should be primary to favor the SN2 reaction. While benzyl bromide is suitable, harsh conditions could potentially lead to elimination reactions.[7]

Troubleshooting for Stage 2:

Issue Potential Cause Recommended Solution
Low Yield of Benzylated Product Incomplete deprotonation.Use a sufficient excess of freshly prepared or titrated LDA (typically 1.1-1.5 equivalents). Ensure the complete conversion of the starting ester to the enolate before adding the alkylating agent.[5]
Presence of moisture.Use anhydrous solvents (e.g., dry THF) and flame-dry all glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal reaction temperature.Maintain a low temperature (e.g., -78 °C) during the addition of LDA and the alkylating agent.
Formation of Multiple Products Dialkylation.Add the alkylating agent slowly to the enolate solution at low temperature. Using a slight excess of the enolate relative to the alkylating agent can also help.
Self-condensation of the ester.Ensure complete formation of the enolate by using a sufficient amount of a strong base like LDA before adding the alkylating agent.[5]

Alternative Benzylation Strategy: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be an alternative for the benzylation step, offering milder reaction conditions. This method typically involves a two-phase system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the enolate and benzyl bromide.

Question 3: What are the advantages and potential pitfalls of using phase-transfer catalysis for the benzylation step?

Answer:

Advantages:

  • Milder reaction conditions compared to strong bases like LDA.

  • Avoids the need for strictly anhydrous conditions and cryogenic temperatures.

Potential Pitfalls:

  • Lower yields compared to LDA-mediated alkylation for this specific transformation.

  • The choice of catalyst, solvent, and base concentration is crucial for success.

  • Side reactions, such as hydrolysis of the ester under basic conditions, can occur.

Stage 3: Ester Hydrolysis

The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be challenging due to the steric hindrance around the ester group.

Question 4: I am observing incomplete hydrolysis of the benzylated ester. How can I improve the yield?

Answer:

Incomplete hydrolysis is a common issue with sterically hindered esters. The following strategies can be employed to drive the reaction to completion:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters.[8]

  • Solvent System: A mixed solvent system, such as THF/water or THF/methanol/water, is often necessary to ensure the solubility of the hydrophobic ester in the aqueous base.[9]

  • Temperature and Reaction Time: Heating the reaction mixture may be required to facilitate hydrolysis. Reaction times can be long, so it is important to monitor the reaction by TLC until the starting material is consumed.

Troubleshooting for Stage 3:

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Steric hindrance of the ester.Use LiOH as the base. Consider using a higher concentration of the base or increasing the reaction temperature.
Poor solubility of the ester.Employ a co-solvent such as THF or methanol to ensure the ester is fully dissolved and can interact with the aqueous base.[9]
Formation of Byproducts Decomposition under harsh conditions.If high temperatures are required, carefully monitor the reaction to avoid degradation of the product.
Difficulty in Product Isolation Emulsion formation during workup.After acidification, if an emulsion forms, allow it to stand or add a small amount of brine to break the emulsion before extraction.
Purification of the Final Product

Question 5: What is the best method to purify the final product, this compound?

Answer:

The final product is a solid and is typically purified by crystallization .[10] A suitable solvent system for crystallization would be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether) to induce crystallization. The crude product should be dissolved in a minimal amount of the hot good solvent, and the poor solvent should be added slowly until turbidity is observed. Cooling the mixture will then yield the purified crystalline product. Column chromatography can also be used for purification if crystallization is not effective.[3]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.

Table 1: Synthesis of N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester (Precursor)

StepReagents & ConditionsSolventTypical YieldReference
Boc Protection 4-Piperidinecarboxylic acid, (Boc)₂O, Na₂CO₃/NaHCO₃ bufferWater~90%[1][2]
Esterification N-Boc-piperidine-4-carboxylic acid, Iodomethane, K₂CO₃DMF>95%[3]

Table 2: α-Benzylation of N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester

BaseAlkylating AgentConditionsSolventTypical YieldReference
LDABenzyl bromide-78 °C to rtAnhydrous THF60-70%General procedure based on[5][6][7]

Table 3: Hydrolysis of Methyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

BaseConditionsSolventTypical YieldReference
LiOHRefluxTHF/H₂O/MeOH>90%General procedure based on[8][9]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
  • Boc Protection: To a solution of 4-piperidinecarboxylic acid in a suitable buffer (e.g., aqueous sodium carbonate and sodium bicarbonate), add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.[1][2]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the reaction mixture with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 3M HCl) and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.

  • Esterification: Dissolve the N-Boc-piperidine-4-carboxylic acid in anhydrous DMF.

  • Add potassium carbonate followed by iodomethane and stir the reaction at room temperature for several hours.[3]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a mixture of ethyl acetate and hexanes) to afford the desired methyl ester.[3]

Protocol 2: α-Benzylation using LDA
  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C to generate LDA in situ.

  • To this LDA solution, add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF dropwise at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Slowly add a solution of benzyl bromide in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours and then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Ester Hydrolysis with LiOH
  • Dissolve the methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate in a mixture of THF, methanol, and water.[9]

  • Add an excess of lithium hydroxide monohydrate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • If necessary, purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[10]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: α-Benzylation cluster_2 Stage 3: Hydrolysis & Purification start 4-Piperidinecarboxylic Acid boc_protection Boc Protection ((Boc)2O, Base) start->boc_protection esterification Esterification (MeOH, Acid or MeI, Base) boc_protection->esterification precursor N-Boc-Piperidine-4- Carboxylic Acid Ester esterification->precursor enolate_formation Enolate Formation (LDA, -78°C) precursor->enolate_formation alkylation Alkylation (Benzyl Bromide) enolate_formation->alkylation benzylated_ester Benzylated Ester alkylation->benzylated_ester hydrolysis Ester Hydrolysis (LiOH, H2O/THF/MeOH) benzylated_ester->hydrolysis purification Purification (Crystallization) hydrolysis->purification final_product 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for α-Benzylation

BenzylationTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in α-Benzylation incomplete_enolate Incomplete Enolate Formation start->incomplete_enolate moisture Presence of Moisture start->moisture temperature Incorrect Temperature start->temperature side_reactions Side Reactions (e.g., Dialkylation) start->side_reactions increase_lda Increase Equivalents of LDA incomplete_enolate->increase_lda anhydrous Ensure Anhydrous Conditions moisture->anhydrous low_temp Maintain Low Temperature (-78°C) temperature->low_temp slow_addition Slow Addition of Benzyl Bromide side_reactions->slow_addition

Caption: Troubleshooting logic for low yield in the α-benzylation step.

Troubleshooting Logic for Ester Hydrolysis

HydrolysisTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Ester Hydrolysis steric_hindrance Steric Hindrance start->steric_hindrance poor_solubility Poor Substrate Solubility start->poor_solubility insufficient_base Insufficient Base/Time start->insufficient_base use_lioh Use LiOH steric_hindrance->use_lioh cosolvent Use Co-solvent (THF/MeOH) poor_solubility->cosolvent increase_conc_heat Increase Base Concentration / Heat insufficient_base->increase_conc_heat

Caption: Troubleshooting logic for incomplete ester hydrolysis.

References

Navigating the Purification Maze of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This key pharmaceutical intermediate, while crucial in the synthesis of various active pharmaceutical ingredients (APIs), can present unique purification challenges. This guide offers detailed methodologies, data-driven insights, and visual workflows to streamline your purification processes and ensure the highest quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: My purified this compound appears as an oil or a waxy solid instead of a crystalline powder. How can I induce crystallization?

A1: The oily nature of the purified compound is a common issue. Here are several strategies to induce crystallization:

  • Solvent Titration: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexanes, heptane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal formation.

  • Seed Crystallization: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.

  • Concentration and Cooling: Dissolve the oil in a suitable solvent and slowly evaporate the solvent under reduced pressure. Once a viscous oil is obtained, cooling the flask in an ice bath or refrigerator can sometimes induce crystallization.

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I resolve it?

A2: Tailing is a frequent challenge when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.

Here are some solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the mobile phase.

    • Ammonia in Methanol: A 1-2% solution of 7N ammonia in methanol can be effective for strongly basic compounds.

  • Use of Deactivated Silica: Employing amine-deactivated silica gel can significantly reduce tailing by minimizing the acidic interactions.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A3: While specific impurities depend on the synthetic route, some common possibilities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in your crude product.

  • Di-Boc Protected Species: If the reaction conditions are not carefully controlled, a second Boc group may be added.

  • Byproducts from Boc-anhydride: The use of di-tert-butyl dicarbonate (Boc)₂O can lead to the formation of tert-butanol and other related byproducts.

  • Over-alkylation or Benzylation at other sites: Depending on the reaction, there might be minor side reactions to consider.

Q4: How can I effectively visualize my compound on a TLC plate?

A4: Due to the lack of a strong chromophore in the piperidine ring, visualization of this compound on a TLC plate can be challenging with UV light alone, although the benzyl group may provide some visibility. Staining is often necessary for clear visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.

  • Ninhydrin Stain: While the piperidine nitrogen is protected, this stain can sometimes be effective for visualizing related impurities with free amine groups.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[1]

Data Presentation

Table 1: Comparison of Purification Techniques
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Silica Gel Column Chromatography >95%Good for removing a wide range of impurities, scalable.Can be time-consuming, potential for tailing with basic compounds.
Recrystallization >98%Highly effective for achieving high purity, cost-effective at scale.Requires a solid material, finding a suitable solvent system can be challenging.
Preparative HPLC >99%Excellent for separating closely related impurities, high resolution.Expensive, lower throughput, requires specialized equipment.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). A common starting point is a 20-30% ethyl acetate in hexanes mixture.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexanes), can be effective for separating impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) at room and elevated temperatures to find a suitable single solvent or a binary solvent system (a "good" solvent and a "poor" solvent).

  • Dissolution: Dissolve the crude material in a minimal amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Binary Solvent: To the solution in the "good" solvent, slowly add the "poor" solvent until the solution becomes turbid. Gently heat until the solution is clear again, then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

Purification Troubleshooting Workflow

Purification_Troubleshooting_Workflow start Crude Product (4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid) check_physical_state Check Physical State start->check_physical_state is_oil Product is an Oil/ Waxy Solid check_physical_state->is_oil Oil/Waxy is_solid Product is a Solid check_physical_state->is_solid Solid crystallization Attempt Crystallization (Solvent Titration, Seeding) is_oil->crystallization column_chromatography Perform Column Chromatography is_solid->column_chromatography tlc_analysis TLC Analysis crystallization->tlc_analysis column_chromatography->tlc_analysis single_spot Single Pure Spot? tlc_analysis->single_spot impurities_present Impurities Present single_spot->impurities_present No pure_product Pure Product single_spot->pure_product Yes troubleshoot_chromatography Troubleshoot Chromatography (Check for Tailing, Adjust Solvent) impurities_present->troubleshoot_chromatography re_crystallize Recrystallize impurities_present->re_crystallize troubleshoot_chromatography->column_chromatography re_crystallize->tlc_analysis

Caption: A troubleshooting workflow for the purification of this compound.

Logical Relationship for Purification Method Selection

Purification_Method_Selection start Initial Purification Requirement high_purity High Purity (>99%) Required start->high_purity High moderate_purity Moderate Purity (~95%) Sufficient start->moderate_purity Moderate is_solid Is the Compound Solid? high_purity->is_solid column_chromatography Column Chromatography moderate_purity->column_chromatography prep_hplc Preparative HPLC is_solid->prep_hplc No/Difficult crystallization Crystallization is_solid->crystallization Yes final_product Final Purified Product prep_hplc->final_product crystallization->final_product column_chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method based on purity requirements.

References

Technical Support Center: Benzylation of 1-Boc-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of 1-Boc-piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the benzylation of 1-Boc-piperidine-4-carboxylic acid?

The primary objective is to convert the carboxylic acid functional group into a benzyl ester. This reaction protects the carboxylic acid, allowing for subsequent chemical modifications at other positions of the molecule. The benzyl group can be removed later in the synthetic sequence via hydrogenolysis to regenerate the carboxylic acid.

Q2: What are the typical reagents and conditions for this benzylation reaction?

A common method involves the reaction of 1-Boc-piperidine-4-carboxylic acid with benzyl bromide (BnBr) in the presence of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature to slightly elevated temperatures.

Q3: Is the Boc protecting group stable under these benzylation conditions?

Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to mildly basic conditions used for this esterification. The Boc group is sensitive to strong acids, so acidic conditions should be avoided.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzyl Ester 1. Incomplete reaction. 2. Ineffective base. 3. Impure starting materials or reagents. 4. Suboptimal reaction temperature.1. Monitor the reaction by TLC or LC-MS to confirm completion. If the reaction stalls, consider slightly increasing the temperature or adding more benzyl bromide. 2. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility. Ensure the base is finely powdered and dry. 3. Use freshly distilled or high-purity benzyl bromide and ensure the starting carboxylic acid and solvent are dry. 4. While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can improve the reaction rate and yield.
Presence of Unreacted Starting Material 1. Insufficient benzyl bromide. 2. Reaction time is too short.1. Use a slight excess of benzyl bromide (1.1-1.2 equivalents). 2. Allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring progress by TLC.
Formation of Benzyl Alcohol as a Byproduct Hydrolysis of benzyl bromide by trace amounts of water.Ensure all glassware is thoroughly dried and use anhydrous solvents. Benzyl alcohol can typically be removed during aqueous work-up or by column chromatography.[2]
Formation of a Quaternary Ammonium Salt with a Tertiary Amine Base If a tertiary amine base like triethylamine (Et₃N) is used, it can react with benzyl bromide to form a benzyltriethylammonium salt.[3][4]It is recommended to use an inorganic base like Cs₂CO₃ or K₂CO₃. If a tertiary amine must be used, the resulting salt is typically water-soluble and can be removed during the aqueous work-up.[3][5]
Difficulty in Product Purification 1. Excess benzyl bromide remaining. 2. Presence of benzyl alcohol.1. Unreacted benzyl bromide can be removed by washing the organic layer with a dilute solution of sodium thiosulfate or by reacting it with a scavenger resin.[3] Alternatively, it can be separated by column chromatography. 2. Benzyl alcohol is more polar than the desired benzyl ester and can be separated by silica gel column chromatography.

Experimental Protocols

Standard Protocol for Benzylation of 1-Boc-piperidine-4-carboxylic acid

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure benzyl 1-Boc-piperidine-4-carboxylate.

Visualizations

Benzylation_Reaction Reactant1 1-Boc-piperidine-4-carboxylic acid Product Benzyl 1-Boc-piperidine-4-carboxylate Reactant1->Product O-Benzylation Reactant2 Benzyl Bromide Reactant2->Product Base Base (e.g., Cs₂CO₃) Base->Product Byproduct CsBr + CO₂ + H₂O

Caption: Main reaction pathway for the benzylation of 1-Boc-piperidine-4-carboxylic acid.

Side_Reactions cluster_hydrolysis Hydrolysis of Benzyl Bromide cluster_quat_formation Quaternary Salt Formation BnBr Benzyl Bromide Benzyl_Alcohol Benzyl Alcohol BnBr->Benzyl_Alcohol Reaction with water Quat_Salt Benzyltriethylammonium Bromide BnBr->Quat_Salt Reaction with amine base H2O Trace H₂O Et3N Triethylamine (if used as base) Et3N->Quat_Salt

Caption: Potential side reactions during the benzylation process.

References

Optimization of reaction conditions for 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful amide coupling of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This sterically hindered carboxylic acid presents unique challenges, and this document aims to provide clear solutions for common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The primary challenge is steric hindrance. The carboxylic acid group is attached to a quaternary carbon, which is further substituted with a bulky benzyl group and is part of a piperidine ring. This steric bulk can significantly slow down the reaction rate by physically obstructing the approach of the amine and the coupling reagents.[1][2]

Q2: Which class of coupling reagents is most effective for this type of sterically hindered substrate?

For sterically hindered carboxylic acids, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[2] More powerful onium salt reagents are generally required for high yields.[2][3]

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly recommended. HATU is particularly effective for difficult couplings due to its high reactivity and speed.[4][5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, known for high efficiency and minimizing racemization.[1][4][5]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

Additives are crucial for two main reasons: they increase coupling efficiency and suppress side reactions, particularly racemization.[7][8] They react with the activated carboxylic acid to form active esters that are more stable than the initial activated species but highly reactive towards the amine.[7][9] For challenging couplings, HOAt (used with HATU) and OxymaPure (used with COMU) are generally considered more effective than HOBt.[4][5]

Q4: Which solvents and bases are recommended for this coupling reaction?

  • Solvents: Polar aprotic solvents are preferred to ensure the solubility of all reactants and intermediates.[10] N,N-Dimethylformamide (DMF) is the most common choice. Dichloromethane (DCM) can also be used, depending on the solubility of the specific amine substrate.[11][12] It is critical to use anhydrous solvents to prevent hydrolysis of the activated acid intermediate.[1]

  • Bases: A non-nucleophilic, hindered base is essential to neutralize acids formed during the reaction without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is the most frequently used base.[4][6] For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[2][8]

Q5: How can I monitor the progress of the coupling reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] A successful reaction will show the consumption of the limiting reagent (typically the carboxylic acid or amine) and the formation of the desired amide product.

Troubleshooting Guide

This section addresses common problems encountered during the coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Coupling Reagent: The chosen reagent may not be powerful enough to overcome the steric hindrance.[2]Upgrade to a more potent onium salt reagent like HATU, HCTU, or COMU.[4][5]
2. Incomplete Activation: The carboxylic acid is not being fully converted to its active ester form.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1][12]
3. Steric Hindrance: The bulky nature of the substrates is impeding the reaction.[1]Increase the reaction temperature (e.g., from room temperature to 50°C) or extend the reaction time (e.g., from 2 hours to overnight).[4]
4. Reagent Degradation: Coupling reagents and solvents may have degraded due to moisture or age.Use fresh, high-quality, anhydrous solvents and reagents.[4]
Presence of Significant Side Products 1. Racemization: If the amine partner has a chiral center, racemization can occur.Use additives known to suppress racemization, such as HOAt or OxymaPure.[2] Consider running the reaction at a lower temperature (e.g., 0°C).[4] Phosphonium reagents like PyBOP are often associated with lower racemization.[2]
2. Guanidinylation of the Amine: This occurs when excess aminium/uronium reagent (like HATU or HBTU) reacts with the free amine.[4][5]Use stoichiometric amounts (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. Always pre-activate the acid or add the coupling reagent to the acid before introducing the amine.[4]
3. N-acylurea Formation: This is a common side reaction with carbodiimide reagents (EDC, DCC, DIC).[8]Ensure an additive like HOBt or HOAt is used, as it minimizes this side reaction by rapidly converting the O-acylisourea intermediate to a more stable active ester.[8]
Difficulty Purifying the Product 1. Urea Byproducts: DCC and DIC produce dicyclohexylurea (DCU) and diisopropylurea (DIU), respectively. DCU is poorly soluble and can often be filtered off, but DIU is more soluble and can complicate purification.[9]If using a carbodiimide, prefer DIC for solid-phase synthesis where byproducts are washed away. For solution-phase, consider using EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[9][11]
2. Excess Reagents: Unreacted coupling agents and additives can co-elute with the product.Perform an aqueous workup to remove water-soluble components. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1] Optimize chromatography conditions for better separation.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes key characteristics of recommended coupling reagents for hindered systems.

Reagent TypeExamplesRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
Aminium/Uronium Salt HATU, HCTU, COMUVery HighVery Low - LowFast and highly efficient, especially for difficult couplings.[4][5]More expensive; can cause guanidinylation of the amine if used in excess.[4]
Phosphonium Salt PyBOP, PyAOPHighLowHigh efficiency; no guanidinylation side reaction.[4][5]Byproducts can sometimes be difficult to remove.[4]
Carbodiimide + Additive EDC/HOAt, DIC/OxymaModerate - HighLow - ModerateCost-effective; avoids guanidinylation.[4][7]Slower reaction times; potential for N-acylurea byproduct formation.[4][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for the specific amine substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 equivalents).[1]

  • Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.[12]

  • Amine Addition: Add the amine substrate (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress periodically using TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This method is a more cost-effective alternative, though it may require longer reaction times or gentle heating for hindered substrates.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine substrate (1.1 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0°C in an ice bath.[11]

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM and wash with water to remove excess EDC and the water-soluble urea byproduct.[11] Follow with washes of 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography.

Visualizations

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU) & Base (DIPEA) prep->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine Substrate preactivate->add_amine react Stir at RT (2-12h) Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup (Wash with NH4Cl, NaHCO3) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify G start Low or Incomplete Coupling Yield? reagent Is the coupling reagent potent enough (e.g., HATU, PyBOP)? start->reagent conditions Are reaction conditions optimized? reagent->conditions Yes sol_reagent Switch to a stronger reagent (HATU, COMU, PyAOP). reagent->sol_reagent No materials Are reagents and solvents fresh and anhydrous? conditions->materials Yes sol_conditions Increase temperature (e.g., to 50°C). Increase reaction time. Consider pre-activation step. conditions->sol_conditions No sol_materials Use fresh, high-quality reagents and anhydrous solvents. materials->sol_materials No end_node Problem Resolved materials->end_node Yes sol_reagent->end_node sol_conditions->end_node sol_materials->end_node

References

Technical Support Center: Troubleshooting Boc Deprotection of Hindered Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the tert-butoxycarbonyl (Boc) deprotection of sterically hindered piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of a hindered piperidine is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue when working with sterically hindered piperidines. The bulky substituents on the piperidine ring can impede the approach of the acid to the Boc-protected nitrogen.[1]

Common Causes:

  • Steric Hindrance: The primary reason for incomplete deprotection is the steric bulk around the nitrogen atom, which slows down the reaction rate.

  • Insufficient Acid Concentration: The concentration of the acid (e.g., trifluoroacetic acid - TFA) may be too low to effectively protonate and cleave the Boc group in a sterically congested environment.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the deprotection of a hindered substrate.[2]

  • Poor Solvent Choice: The solvent must effectively solvate both the substrate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[3]

Troubleshooting Strategies:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, if 20% TFA is ineffective, try increasing it to 50% or even use neat TFA for short periods.

  • Extend Reaction Time: Monitor the reaction progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.

  • Elevate Temperature: Gentle heating (e.g., to 40-50°C) can sometimes facilitate the deprotection of highly hindered substrates. However, this may also increase the risk of side reactions.

  • Use a Stronger Acid System: If TFA is not effective, consider using 4M HCl in 1,4-dioxane, which is a more potent reagent for Boc deprotection.[4][5][6]

Q2: I am observing significant side product formation during the deprotection of my hindered piperidine derivative. What are the likely side reactions and how can I minimize them?

Side reactions are often attributed to the reactive tert-butyl cation generated during the cleavage of the Boc group.[7] This carbocation can alkylate any nucleophilic species present in the reaction mixture.

Common Side Reactions:

  • N-tert-butylation: The newly deprotected piperidine nitrogen can be alkylated by the tert-butyl cation, leading to the formation of an undesired byproduct.

  • Alkylation of other functional groups: If your molecule contains other nucleophilic functional groups (e.g., phenols, thiols, indoles), they can also be susceptible to alkylation.

  • Ring Opening or Rearrangement: Under harsh acidic conditions, certain substituted piperidines may undergo ring opening or rearrangement reactions.

Strategies to Minimize Side Reactions:

  • Use Scavengers: The most effective way to prevent side reactions is to add a carbocation scavenger to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include triisopropylsilane (TIS), thioanisole, and water.

  • Optimize Reaction Conditions: Use the mildest possible conditions that still afford complete deprotection. This may involve using a lower concentration of acid for a longer period or performing the reaction at a lower temperature.

  • Choose an Alternative Deprotection Method: For highly sensitive substrates, consider alternative, milder deprotection methods that do not generate a free carbocation. These can include using Lewis acids (e.g., ZnBr2) or thermal deprotection.[2][7]

Q3: What is the best work-up procedure for an acidic Boc deprotection of a hindered piperidine?

A proper work-up is crucial for isolating the deprotected piperidine in high yield and purity.

Typical Work-up Procedure:

  • Remove Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base. Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate) multiple times to ensure complete recovery of the deprotected amine.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual salts, and dry over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Concentration: Filter the solution and concentrate under reduced pressure to obtain the deprotected piperidine.

Note: If the hydrochloride or trifluoroacetate salt of your product is water-soluble, you may need to consider alternative work-up procedures or use the salt directly in the next step.

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConcentrationSolventReaction TimeSalt FormNotes
Trifluoroacetic Acid (TFA)20-50% (v/v) or neatDichloromethane (DCM)30 min - 4 hTrifluoroacetateTFA salts can sometimes be oily and difficult to handle.[4][6]
Hydrochloric Acid (HCl)4M1,4-Dioxane30 min - 2 hHydrochlorideOften provides crystalline hydrochloride salts, which can aid in purification.[4][8]

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTypical Concentration (% v/v)Target of Protection
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger
Thioanisole5%Protects sulfur-containing residues
Water2.5 - 5%General carbocation scavenger
Phenol5%Protects aromatic rings

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected hindered piperidine derivative in anhydrous DCM (0.1-0.2 M).

  • If required, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Follow the general work-up procedure described in Q3.

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection

  • Dissolve the Boc-protected hindered piperidine derivative in a minimal amount of a suitable solvent (e.g., methanol, DCM).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[4]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, the hydrochloride salt of the deprotected piperidine may precipitate. The product can be isolated by filtration or by removing the solvent under reduced pressure.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Incomplete Boc Deprotection of Hindered Piperidines start Start: Incomplete Deprotection Observed increase_acid Increase Acid Concentration (e.g., 20% -> 50% TFA) start->increase_acid check_completion Check for Completion increase_acid->check_completion Re-run reaction extend_time Extend Reaction Time (Monitor by TLC/LC-MS) extend_time->check_completion increase_temp Increase Temperature (e.g., to 40-50°C) increase_temp->check_completion stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->check_completion check_completion->extend_time No check_completion->increase_temp No, after extended time check_completion->stronger_acid No, after heating success Deprotection Complete check_completion->success Yes failure Still Incomplete: Consider Alternative Methods check_completion->failure No, after all steps

Caption: A workflow for troubleshooting incomplete Boc deprotection.

Side_Reaction_Prevention Preventing Side Reactions in Boc Deprotection start Boc-Protected Piperidine + Strong Acid (e.g., TFA) deprotection Deprotection start->deprotection deprotected_amine Deprotected Piperidine deprotection->deprotected_amine tbutyl_cation tert-Butyl Cation (Reactive Intermediate) deprotection->tbutyl_cation side_product Undesired Side Product (e.g., N-tert-butylation) tbutyl_cation->side_product Reacts with Nucleophiles scavenger Add Scavenger (e.g., TIS) tbutyl_cation->scavenger Intercepted by trapped_cation Trapped Cation scavenger->trapped_cation

Caption: Mechanism of side reaction prevention using scavengers.

References

Preventing racemization during synthesis of chiral 4-benzylpiperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the synthesis of chiral 4-benzylpiperidine analogs. Below you will find troubleshooting guides and frequently asked questions to address common challenges in maintaining stereochemical integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chiral 4-benzylpiperidine analogs, leading to racemization or loss of enantiomeric purity.

Problem 1: Low Enantiomeric Excess (ee) in the Final Product

If you are observing a low enantiomeric excess in your synthesized chiral 4-benzylpiperidine analog, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Suboptimal Asymmetric Catalyst or Chiral Auxiliary The choice of catalyst or auxiliary is crucial for achieving high stereoselectivity.[1] If using an organocatalytic approach, ensure the catalyst loading and conditions are optimized. For chiral auxiliary-mediated syntheses, the auxiliary may not be providing sufficient steric hindrance.[1][2] Consider screening different chiral catalysts (e.g., proline derivatives, cinchona alkaloids) or auxiliaries (e.g., Evans oxazolidinones, phenylglycinol-derived lactams).[3][4]
Racemization During a Specific Reaction Step A particular step in your synthetic route may be causing the loss of stereochemical integrity. This is common in reactions involving the formation or deprotonation of a stereogenic center.
Deprotonation/EnolizationIf your synthesis involves the deprotonation of a chiral center, the resulting enolate is achiral and can be protonated from either face, leading to racemization. Use a non-nucleophilic, sterically hindered base and perform the reaction at a low temperature to minimize racemization.[5]
Acidic or Basic ConditionsBoth strong acids and bases can catalyze the epimerization of a chiral center.[5] If possible, perform reactions under neutral conditions or use milder acids/bases for the shortest possible time.
Incorrect Reaction Temperature Higher temperatures can provide the activation energy needed for racemization to occur.[6] If you suspect temperature-induced racemization, try running the reaction at a lower temperature.
Inappropriate Solvent The solvent can influence the transition state of the reaction and impact stereoselectivity. In some organocatalytic reactions, the choice of solvent has been shown to be critical in preventing product racemization.[4] Experiment with different solvents to find the optimal one for your reaction.

Problem 2: Formation of Diastereomers

When creating a new stereocenter in a molecule that is already chiral, the formation of diastereomers is a common issue.

Possible Cause Suggested Solution
Poor Diastereoselectivity of the Reaction The chosen reaction may not have inherent high diastereoselectivity. This is often influenced by the steric and electronic properties of the substrate and reagents.
Chiral Auxiliary ControlWhen using a chiral auxiliary, the diastereoselectivity is dependent on how well the auxiliary shields one face of the reactive intermediate.[1][2] Ensure the auxiliary is appropriate for the specific transformation.
Substrate ControlThe existing stereocenter(s) in the molecule may not be directing the approach of the incoming reagent effectively. Modifying the protecting groups on the existing chiral moiety can sometimes enhance diastereoselectivity.
Equilibration of the Product The desired diastereomer may be thermodynamically less stable and could be equilibrating to a mixture of diastereomers under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for product equilibration. If observed, it may be necessary to modify the workup procedure to isolate the kinetic product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to obtain enantiomerically pure 4-benzylpiperidine analogs?

A1: There are three primary strategies for obtaining enantiomerically pure 4-benzylpiperidine analogs:

  • Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure starting material, such as the amino acid L-lysine, from which L-pipecolic acid can be derived.[3] The inherent chirality of the starting material is carried through the synthetic sequence.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary is removed. Common auxiliaries include Evans oxazolidinones and phenylglycinol-derived lactams.[3][7]

  • Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.[8] This includes organocatalysis, biocatalysis, and transition-metal catalysis.[9][10]

Q2: How can I prevent epimerization at the C4 position if I am modifying a pre-existing chiral 4-benzylpiperidine?

A2: Epimerization at C4 can occur if there is an acidic proton at that position and the reaction conditions facilitate its removal and subsequent non-stereospecific reprotonation. To prevent this:

  • Avoid Strongly Basic Conditions: Strong bases can readily deprotonate the C4 position, especially if it is activated by an adjacent electron-withdrawing group. Use milder, non-nucleophilic bases like DIPEA or 2,4,6-collidine.

  • Low Temperatures: Perform reactions at low temperatures (e.g., -78 °C) to minimize the rate of deprotonation and potential epimerization.

  • Protecting Groups: If the piperidine nitrogen is unprotected, it can participate in reactions or influence the acidity of adjacent protons. Using a suitable N-protecting group (e.g., Boc, Cbz) can prevent unwanted side reactions and may influence the stereochemical outcome.

Q3: Which analytical techniques are best for determining the enantiomeric purity of my product?

A3: The most common and reliable method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include:

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents interact with the enantiomers to induce chemical shift differences in their NMR spectra, allowing for the determination of their ratio.

  • Polarimetry: Measures the optical rotation of a sample, but this method is less accurate for determining high ee values and requires a known value for the pure enantiomer.

Quantitative Data Summary

The following table summarizes the reported efficiencies of various asymmetric synthesis methods for producing chiral piperidine derivatives.

Method Key Reagent/Catalyst Yield Enantioselectivity (ee) / Diastereoselectivity (dr) Reference
Organocatalytic Mannich Reaction(L)-ProlineGoodUp to 97% ee[4]
Zinc-Catalyzed [4+2] CyclizationZn(OTf)₂, F-BOPA ligand43-87%Up to 92% ee[11]
Organocatalytic Michael Addition/AminalizationO-TMS protected diphenylprolinolGoodExcellent enantioselectivity[10]
Rhodium-Catalyzed Reductive TransaminationRhodium catalyst, chiral primary amineGoodExcellent diastereo- and enantioselectivity[8]
Chiral Auxiliary-Mediated SynthesisD-arabinopyranosylamineHighHigh diastereoselectivity[2][12]
Biocatalytic DesymmetrizationEnzyme (e.g., oxidase)-High enantioselectivity[3]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Mannich Reaction for Piperidine Synthesis

This protocol is a general guideline based on the proline-catalyzed Mannich reaction for the synthesis of chiral piperidine precursors.[4]

  • Reaction Setup: To a solution of the ketone (6 equivalents) in benzonitrile, add (L)-proline (20 mol%).

  • Addition of Reactants: Add Δ¹-piperideine (1 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Chiral Auxiliary-Mediated Synthesis using a Phenylglycinol-Derived Lactam

This protocol outlines a general workflow for using a chiral auxiliary to introduce a substituent in a diastereoselective manner.[3]

  • Alkylation: Cool a solution of the N-acylated phenylglycinol-derived lactam in an anhydrous aprotic solvent (e.g., THF) to -78 °C under an inert atmosphere (e.g., argon).

  • Enolate Formation: Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise and stir for 30-60 minutes to form the enolate.

  • Addition of Electrophile: Add the desired electrophile (e.g., benzyl bromide) and allow the reaction to proceed at -78 °C, then slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the desired diastereomer using appropriate conditions (e.g., reductive cleavage with LiAlH₄ or hydrolysis) to yield the chiral piperidine derivative.

  • Analysis: Confirm the stereochemical purity by chiral HPLC or by converting to a known compound.

Visualizations

experimental_workflow_organocatalysis cluster_prep Reaction Preparation cluster_reaction Asymmetric Mannich Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_sol Dissolve Ketone and (L)-Proline in Benzonitrile add_pip Add Δ¹-piperideine prep_sol->add_pip Step 1 stir Stir at Room Temperature add_pip->stir Step 2 quench Quench with aq. NH₄Cl stir->quench Step 3 extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Determine ee by Chiral HPLC purify->analyze Final Product

Caption: Workflow for organocatalytic asymmetric Mannich reaction.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee) Observed in Product cause1 Suboptimal Catalyst/ Auxiliary Choice start->cause1 cause2 Racemizing Reaction Conditions start->cause2 cause3 High Reaction Temperature start->cause3 sol1 Screen Catalysts/ Auxiliaries cause1->sol1 sol2 Use Milder Base/ Lower Temperature cause2->sol2 sol3 Optimize Solvent cause2->sol3 sol4 Reduce Reaction Temperature cause3->sol4

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Purity Assessment of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This document includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is ideal for quantifying the main compound and detecting impurities. NMR, particularly quantitative NMR (qNMR), provides an absolute purity value without the need for a specific reference standard of the analyte.[1][2] Mass spectrometry is used to confirm the molecular weight and identify impurities by their mass-to-charge ratio.

Q2: What are the expected challenges when analyzing this compound by HPLC?

A2: Due to the presence of a basic piperidine nitrogen and an acidic carboxylic acid group, you may encounter chromatographic issues such as peak tailing. This is often caused by interactions between the basic nitrogen and acidic silanol groups on the surface of the silica-based column packing.[3] Careful method development, including the use of appropriate mobile phase modifiers and column chemistries, is crucial to mitigate these effects.

Q3: Can I use Gas Chromatography (GC) for purity analysis of this compound?

A3: Gas chromatography is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. The high temperatures used in GC can cause the tert-butoxycarbonyl (Boc) protecting group to degrade.

Q4: What are the potential impurities I should look for?

A4: Potential impurities can originate from the starting materials or by-products of the synthesis. These may include starting materials like 4-piperidone and benzyl bromide, as well as deprotected analogs where the Boc group has been removed. Other potential impurities could be dimers or other reaction by-products. A thorough understanding of the synthetic route is essential for identifying potential impurities.

Analytical Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm and 254 nm[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile in water) to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterExpected Value
Retention Time of Main Peak~15-20 min (highly dependent on the specific column and system)
Purity Specification (by area %)≥ 98.0%
Limit of Detection (LOD)Dependent on instrumentation and method validation
Limit of Quantification (LOQ)Dependent on instrumentation and method validation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity determination. Quantitative NMR (qNMR) can provide a highly accurate purity value.[1][2]

Experimental Protocol (¹H NMR):

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (a value of 30 s is generally sufficient for accurate integration).

    • Number of Scans: 8-16, depending on the sample concentration.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (Benzyl)~7.20-7.40multiplet5H
Benzyl CH₂~2.90singlet2H
Piperidine CH₂ (axial)~3.10-3.30multiplet2H
Piperidine CH₂ (equatorial)~3.90-4.10multiplet2H
Piperidine CH₂ (adjacent to benzyl)~2.10-2.30 and ~1.70-1.90multiplet4H
tert-Butyl (Boc)~1.45singlet9H
Carboxylic Acid OHVariablebroad singlet1H

Experimental Protocol (Quantitative ¹H NMR - qNMR):

For qNMR, an internal standard with a known purity is added to the sample. Maleic acid or dimethyl sulfone are common choices.

  • Internal Standard: Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid) into the NMR tube with the accurately weighed sample.

  • Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities.

Experimental Protocol (LC-MS):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective.

  • Expected Mass:

    • [M+H]⁺: 320.18

    • [M+Na]⁺: 342.16

Expected Fragmentation Pattern:

In the positive ion mode, common fragmentation pathways include the loss of the Boc group (-100 Da) and the carboxylic acid group (-45 Da).

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting

Q: My HPLC chromatogram shows significant peak tailing for the main compound. What should I do?

A: Peak tailing for this compound is likely due to the interaction of the basic piperidine nitrogen with acidic silanols on the column packing.[3]

  • Solution 1: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This will protonate the basic nitrogen, reducing its interaction with the stationary phase.

  • Solution 2: Consider using a base-deactivated column, which has fewer accessible silanol groups.

  • Solution 3: Reduce the amount of sample injected to avoid column overload.

Q: I am observing split peaks in my chromatogram. What is the cause?

A: Split peaks can be caused by several factors:

  • Column Void: A void may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer allows) or replace the column.

  • Partially Blocked Frit: The column inlet frit may be partially blocked. Replace the frit or the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve your sample in the initial mobile phase.

NMR Troubleshooting

NMR_Troubleshooting

Q: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I improve this?

A: Broad peaks can result from a few issues:

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shim the spectrometer on your sample.

  • Sample Concentration: If the sample concentration is too high, it can lead to aggregation and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. These are often difficult to remove.

Q: My qNMR results are not reproducible. What could be the problem?

A: Accurate quantification in qNMR requires careful attention to experimental parameters.[5]

  • Incomplete Relaxation: Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the T₁ of the slowest relaxing proton).

  • Integration Errors: Carefully phase and baseline correct your spectrum before integration. Ensure you are integrating well-resolved peaks that are free from overlap with other signals.

  • Internal Standard Issues: The internal standard must be stable, non-volatile, and have peaks that do not overlap with your analyte signals. Ensure it is accurately weighed.

References

Technical Support Center: Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Our aim is to help you identify and resolve common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Based on the reaction mechanism, which typically involves the alkylation of the α-carbon to the carboxylic acid on the piperidine ring, several impurities can arise. These include:

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in the final product.

  • Over-alkylation Product: Although sterically hindered, a second benzylation at the same α-carbon can occur, leading to a di-benzyl substituted impurity.

  • O-Alkylation Product: The carboxylate intermediate may be benzylated at the oxygen atom, forming the corresponding benzyl ester.

  • Decarboxylation Product: At elevated temperatures, the starting material or the product may undergo decarboxylation, resulting in 1-Boc-4-benzylpiperidine.

  • Solvent Adducts and Byproducts from Base: The choice of a strong base and reaction conditions can sometimes lead to side reactions with the solvent or decomposition of reagents.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Inefficient Deprotonation: The formation of the enolate or carbanion at the 4-position is a critical step. The base used may not be strong enough, or the reaction temperature might be too low for efficient deprotonation.

  • Poor Solubility: The starting material or the intermediate may have poor solubility in the chosen solvent, hindering the reaction.

  • Side Reactions: The formation of the impurities mentioned in Q1 can significantly reduce the yield of the desired product.

  • Moisture: The presence of water in the reaction can quench the strong base and the anionic intermediate, leading to lower yields.

Q3: How can I effectively purify the final product and remove the common impurities?

A3: Purification of this compound can typically be achieved through the following methods:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from most impurities. A gradient elution system, for example, with ethyl acetate and hexanes, often provides good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities and obtaining a high-purity product.

  • Acid-Base Extraction: An aqueous workup with a mild base can help remove unreacted starting material. The product, being a carboxylic acid, can be extracted into a basic aqueous layer and then re-precipitated by acidification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete deprotonation.Use a stronger base (e.g., LDA, LiHMDS). Ensure the base is freshly prepared or properly stored. Optimize the deprotonation temperature and time.
Inactive benzylating agent.Use a fresh bottle of benzyl bromide or benzyl chloride.
Presence of moisture.Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of significant unreacted starting material Insufficient amount of base or benzylating agent.Use a slight excess of the base and benzylating agent (e.g., 1.1-1.2 equivalents).
Short reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Formation of multiple spots on TLC, indicating several byproducts Over-alkylation.Add the benzylating agent slowly to the reaction mixture at a low temperature to control the reaction rate.
Side reactions due to strong base.Consider using a milder base if possible, or optimize the reaction temperature to minimize side reactions.
Product is an oil instead of a solid Presence of impurities.Purify the product using column chromatography. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Difficulty in isolating the product during workup Product remains in the organic layer during basic extraction.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be helpful.

Summary of Typical Reaction Parameters and Potential Impurity Levels

Parameter Typical Range/Value Potential Impact on Impurities Typical Purity after Purification (%)
Base LDA, LiHMDS, NaHMDSA very strong base might lead to side reactions. Incomplete deprotonation with a weaker base will result in high levels of starting material.95 - 99
Solvent THF, Diethyl etherProtic solvents are incompatible with strong bases. Ensure the solvent is anhydrous.95 - 99
Temperature -78 °C to room temperatureHigher temperatures can lead to increased side reactions, including over-alkylation and decarboxylation.95 - 99
Benzylating Agent Benzyl bromide, Benzyl chlorideBenzyl bromide is more reactive and may lead to more over-alkylation if addition is not controlled.95 - 99
Equivalents of Base 2.0 - 2.2 eq.Insufficient base will result in unreacted starting material.95 - 99
Equivalents of Benzylating Agent 1.0 - 1.2 eq.A large excess can increase the likelihood of over-alkylation.95 - 99

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution

  • Benzyl bromide

  • Diisopropylamine

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of LDA (if not using a commercial solution): To a solution of diisopropylamine (2.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (2.2 eq.) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Deprotonation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.) in anhydrous THF at -78 °C, add the freshly prepared LDA solution (or commercial LDA solution, 2.2 eq.) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Benzylation: To the reaction mixture, add benzyl bromide (1.1 eq.) dropwise at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution or water.

  • Workup: Acidify the mixture with 1M HCl to a pH of approximately 3-4. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis start Start Synthesis reaction_complete Reaction Complete? (Monitor by TLC/LC-MS) start->reaction_complete workup Aqueous Workup & Extraction reaction_complete->workup Yes low_yield Low Yield or Incomplete Reaction reaction_complete->low_yield No purification Purification (Column/Recrystallization) workup->purification product_ok Desired Product (Check Purity by NMR/LC-MS) purification->product_ok multiple_products Multiple Products (Byproducts/Impurities) purification->multiple_products Impurities Present end End product_ok->end Success troubleshoot_reaction Troubleshoot Reaction: - Check Reagent Quality - Optimize Base/Temp/Time - Ensure Anhydrous Conditions low_yield->troubleshoot_reaction Analyze troubleshoot_reaction->start Re-run troubleshoot_purification Troubleshoot Purification: - Adjust Chromatography Gradient - Try Different Recrystallization Solvent - Consider Acid/Base Extraction multiple_products->troubleshoot_purification Analyze troubleshoot_purification->purification Re-purify

Caption: A flowchart for troubleshooting the synthesis of this compound.

Navigating the Large-Scale Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful scale-up of complex organic syntheses is a critical phase in drug development and chemical manufacturing. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential issues and troubleshooting strategies for the large-scale synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. By anticipating and addressing these challenges, teams can ensure a more efficient, safe, and robust production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent approach involves the benzylation of a pre-formed N-Boc-piperidine-4-carboxylic acid or its corresponding ester. This is typically achieved by deprotonating the alpha-carbon to the carboxylic acid group with a strong base, followed by quenching with benzyl bromide.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The use of strong bases like lithium diisopropylamide (LDA) can present significant exothermic risks, especially on a large scale. Careful temperature control and slow addition of reagents are crucial. Additionally, benzyl bromide is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment. Some historical syntheses of related precursors have utilized highly toxic reagents like potassium cyanide, which should be avoided in modern, safer process development.[1]

Q3: What are the likely impurities that can form during the reaction?

A3: Common impurities include the starting material, di-benzylated product (where a second benzyl group is added), and potential by-products from side reactions of the strong base. If an ester starting material is used, incomplete hydrolysis will result in residual ester in the final product.

Q4: How can the formation of the di-benzylated impurity be minimized?

A4: The formation of the di-benzylated product can be suppressed by carefully controlling the stoichiometry of the base and the benzylating agent. Using no more than one equivalent of the strong base and benzyl bromide is critical. A slow addition of the benzyl bromide at a low temperature can also help to improve selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the starting material.2. Deactivation of the strong base by moisture.3. Inactive benzyl bromide.1. Ensure the use of a sufficiently strong base (e.g., LDA) and appropriate reaction temperature (typically -78 °C).2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Check the purity of the benzyl bromide and consider using a freshly opened bottle.
High Levels of Starting Material in the Final Product 1. Insufficient amount of base or benzyl bromide.2. Reaction time is too short.1. Use at least one full equivalent of both the base and benzyl bromide.2. Monitor the reaction by an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.
Formation of Significant Amounts of Di-benzylated By-product 1. Use of excess base and/or benzyl bromide.2. Reaction temperature is too high, leading to lack of selectivity.1. Carefully control the stoichiometry to a 1:1 ratio of starting material to base and benzylating agent.2. Maintain a low reaction temperature during the addition of benzyl bromide.
Difficulties in Product Isolation and Purification 1. The product may be an oil, making crystallization challenging.2. Emulsion formation during aqueous workup.1. If direct crystallization is difficult, consider purification by column chromatography on a larger scale, or attempt to form a salt of the carboxylic acid to induce crystallization.2. Use brine washes to break up emulsions. If the product is in an organic layer, adding more of the organic solvent can also help.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials or reagents.2. Inconsistent reaction conditions (temperature, addition rates).1. Establish strict quality control specifications for all incoming materials.2. Utilize automated reactor systems to ensure precise and reproducible control over reaction parameters.

Experimental Protocol: Scalable Synthesis of this compound

This protocol outlines a common method for the synthesis, with considerations for scaling up.

Materials:

  • Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Lithium Hydroxide (LiOH)

  • Methanol

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation of LDA: In a flame-dried, inerted reactor, cool a solution of diisopropylamine (1.1 equivalents) in anhydrous THF to -78 °C. Slowly add n-butyllithium (1.05 equivalents) while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Deprotonation: Slowly add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. The rate of addition should be controlled to maintain the internal temperature. Stir the reaction mixture for 1-2 hours at this temperature.

  • Benzylation: Add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature is maintained at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for several hours, monitoring for completion by HPLC or TLC.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction, being mindful of any temperature increase.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Hydrolysis: Concentrate the organic layer under reduced pressure. To the resulting crude ester, add a mixture of methanol, water, and lithium hydroxide (2-3 equivalents). Stir the mixture at room temperature until the hydrolysis is complete (monitor by HPLC or TLC).

  • Final Isolation: Remove the methanol under reduced pressure. Add water and wash with a non-polar organic solvent like hexanes to remove any non-polar impurities. Acidify the aqueous layer with HCl to a pH of approximately 3-4. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

ParameterLab Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., 1-10 kg)
Typical Yield 70-85%65-80%
Reaction Temperature (Deprotonation/Alkylation) -78 °C-78 to -70 °C (requires efficient cooling)
Reaction Time (Alkylation) 2-4 hours4-8 hours (may be longer due to slower addition rates)
Purity (before purification) >90%>85%

Visualizing the Process

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Benzylation cluster_step3 Step 3: Hydrolysis & Purification A N-Boc-piperidine-4-carboxylate B LDA in THF at -78 °C A->B Slow Addition C Lithium Enolate Intermediate B->C D Benzyl Bromide C->D Slow Addition at -78 °C E Crude Benzylated Ester D->E F LiOH, MeOH/H₂O E->F G Aqueous Workup & Extraction F->G H Final Product G->H

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Check_SM Check for Starting Material (SM) by TLC/HPLC Start->Check_SM SM_Present Significant SM Remaining Check_SM->SM_Present No_SM No SM, but Low Yield of Product Check_SM->No_SM No/Little SM Base_Issue Incomplete Deprotonation? SM_Present->Base_Issue Side_Reactions Side Reactions Occurring? No_SM->Side_Reactions Base_Solution Verify Base Titer Ensure Anhydrous Conditions Base_Issue->Base_Solution Check_Dibenzyl Check for Di-benzylated Product Side_Reactions->Check_Dibenzyl Purification_Loss Product Lost During Workup? Side_Reactions->Purification_Loss No Obvious Byproducts Dibenzyl_Solution Reduce Equivalents of Base/BnBr Maintain Low Temperature Check_Dibenzyl->Dibenzyl_Solution Workup_Solution Optimize Extraction pH Check for Emulsions Purification_Loss->Workup_Solution

Caption: A decision tree to aid in troubleshooting common issues during the synthesis.

References

Technical Support Center: 4-Benzylpiperidine-4-carboxylic Acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-benzylpiperidine-4-carboxylic acid. Below are detailed strategies and experimental protocols for alternative protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen of 4-benzylpiperidine-4-carboxylic acid?

A1: The most common N-protecting groups for 4-benzylpiperidine-4-carboxylic acid are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the desired orthogonality and the stability required for subsequent reaction steps.

Q2: How do I choose the right protecting group strategy for my synthesis?

A2: The selection of a protecting group strategy should be based on the overall synthetic plan. Consider the following:

  • Orthogonality: Ensure that the deprotection conditions for one group do not affect other protecting groups in your molecule.[1] For instance, the Boc group is acid-labile, the Fmoc group is base-labile, and the Cbz group is typically removed by hydrogenolysis, offering an orthogonal set of protecting groups.[2]

  • Stability: The chosen protecting group must be stable to the reaction conditions planned for subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions.

Q3: Can I protect the carboxylic acid group of 4-benzylpiperidine-4-carboxylic acid?

A3: Yes, the carboxylic acid can be protected, typically as an ester (e.g., methyl, ethyl, benzyl, or tert-butyl ester), to prevent its interference in reactions involving the piperidine nitrogen or other functional groups.[3] Benzyl esters are a common choice as they can be deprotected via hydrogenolysis, often simultaneously with a Cbz group.[3]

Troubleshooting Guides

tert-Butoxycarbonyl (Boc) Protection

Q4: I am having trouble with the solubility of 4-benzylpiperidine-4-carboxylic acid during Boc protection.

A4: Poor solubility can be a common issue. To address this, consider the following:

  • Solvent System: A mixture of a polar organic solvent like dioxane or THF with water is often effective.

  • Base: Use of an aqueous base solution, such as sodium carbonate or sodium hydroxide, can help to dissolve the starting material by forming the carboxylate salt.[4]

Q5: The yield of my N-Boc-4-benzylpiperidine-4-carboxylic acid is low. What could be the cause?

A5: Low yields can result from several factors:

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time. Reactions can sometimes take up to 24 hours. Monitor the reaction progress using TLC.

  • Improper pH: Maintain the appropriate pH during the reaction and workup. The reaction is typically run under basic conditions, and the product is isolated after acidification.

  • Side Reactions: The formation of byproducts can lower the yield. Ensure the temperature is controlled, as excessive heat can lead to the degradation of di-tert-butyl dicarbonate (Boc anhydride).

Q6: I am observing side products during Boc deprotection with strong acids. How can I avoid this?

A6: Strong acids like TFA can sometimes lead to side reactions if other acid-sensitive functional groups are present.[5] To mitigate this:

  • Milder Acidic Conditions: Consider using a milder acid, such as HCl in an organic solvent like dioxane or methanol.

  • Alternative Deprotection Methods: For particularly sensitive substrates, thermal deprotection or methods using reagents like TMS-I with sodium bicarbonate can be explored as pH-neutral alternatives.[5]

Benzyloxycarbonyl (Cbz) Protection

Q7: My Cbz protection reaction is sluggish. How can I improve the reaction rate?

A7: Sluggish Cbz protection can be addressed by:

  • Choice of Reagent: Ensure the benzyl chloroformate (Cbz-Cl) is fresh, as it can degrade over time.

  • Temperature Control: The reaction is typically started at a low temperature (0-5 °C) and then allowed to warm to room temperature.[6]

  • pH Adjustment: Maintaining a basic pH is crucial for the reaction to proceed efficiently.

Q8: I am having difficulty removing the Cbz group by catalytic hydrogenation.

A8: Issues with catalytic hydrogenation for Cbz deprotection can arise from:

  • Catalyst Poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst. Ensure your starting material is pure.

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure can facilitate the reaction.

  • Catalyst Quality: Use a fresh, high-quality catalyst. The activity of Pd/C can diminish over time.

  • Alternative Hydrogen Donors: Catalytic transfer hydrogenation using ammonium formate or formic acid as a hydrogen donor can be an effective alternative to using hydrogen gas.[7][8]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Q9: The Fmoc deprotection with piperidine is incomplete. What should I do?

A9: Incomplete Fmoc deprotection can be a problem, especially with sterically hindered amino acids or during solid-phase synthesis. To ensure complete removal:

  • Reaction Time: Increase the deprotection time or perform a second treatment with the piperidine solution.[9]

  • Alternative Base: For difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine or piperazine to scavenge the dibenzofulvene byproduct.[10][11]

Q10: I am observing side products like diketopiperazine formation during Fmoc-based synthesis.

A10: Diketopiperazine formation is a common side reaction, particularly at the dipeptide stage.[9] To minimize this:

  • Use of DBU: A combination of DBU and piperazine for Fmoc deprotection has been shown to reduce diketopiperazine formation.[9]

  • Careful Monitoring: Monitor the reaction closely and minimize the time the N-terminal amine is exposed after deprotection before the next coupling step.

Data Presentation

Protecting GroupReagentBaseSolventTypical Reaction TimeTypical YieldDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)NaHCO₃/Na₂CO₃ or NaOHDioxane/Water or THF/Water12-24 hours>90%TFA in DCM or HCl in Dioxane
Cbz Benzyl Chloroformate (Cbz-Cl)NaHCO₃ or NaOHTHF/Water2-6 hours>90%H₂/Pd-C or Catalytic Transfer Hydrogenation
Fmoc Fmoc-OSuNaHCO₃Dioxane/Water4-12 hours>90%20% Piperidine in DMF or DBU/Piperazine in DMF

Experimental Protocols

N-Boc-4-benzylpiperidine-4-carboxylic acid Synthesis
  • Dissolution: Dissolve 4-benzylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with diethyl ether to remove any unreacted Boc anhydride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

N-Cbz-4-benzylpiperidine-4-carboxylic acid Synthesis
  • Dissolution: Dissolve 4-benzylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous sodium hydroxide.

  • Reaction: Cool the solution to 0 °C. Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether.

  • Acidification: Cool the aqueous layer and acidify to pH 2 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[6]

N-Fmoc-4-benzylpiperidine-4-carboxylic acid Synthesis
  • Dissolution: Dissolve 4-benzylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Reaction: Cool the solution to 0 °C and add a solution of Fmoc-OSu (1.05 eq) in dioxane.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute with water and wash with diethyl ether.

  • Acidification: Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizations

Protecting_Group_Strategies cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Start 4-Benzylpiperidine-4-carboxylic Acid Boc_Protect Boc₂O, Base Dioxane/H₂O Start->Boc_Protect Cbz_Protect Cbz-Cl, Base THF/H₂O Start->Cbz_Protect Fmoc_Protect Fmoc-OSu, Base Dioxane/H₂O Start->Fmoc_Protect Boc_Product N-Boc-4-benzylpiperidine- 4-carboxylic acid Boc_Protect->Boc_Product Boc_Deprotect TFA or HCl Boc_Product->Boc_Deprotect Deprotection Boc_Deprotect->Start Cbz_Product N-Cbz-4-benzylpiperidine- 4-carboxylic acid Cbz_Protect->Cbz_Product Cbz_Deprotect H₂/Pd-C Cbz_Product->Cbz_Deprotect Deprotection Cbz_Deprotect->Start Fmoc_Product N-Fmoc-4-benzylpiperidine- 4-carboxylic acid Fmoc_Protect->Fmoc_Product Fmoc_Deprotect Piperidine/DMF Fmoc_Product->Fmoc_Deprotect Deprotection Fmoc_Deprotect->Start

Caption: Alternative N-protecting group strategies for 4-benzylpiperidine-4-carboxylic acid.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Molecule N-Fmoc-4-benzylpiperidine-4-carboxylic acid benzyl ester Fmoc_Removal Piperidine/DMF Molecule->Fmoc_Removal Base Labile Benzyl_Ester_Removal H₂/Pd-C Molecule->Benzyl_Ester_Removal Hydrogenolysis Amine_Deprotected 4-benzylpiperidine-4-carboxylic acid benzyl ester Fmoc_Removal->Amine_Deprotected Yields free amine Acid_Deprotected N-Fmoc-4-benzylpiperidine-4-carboxylic acid Benzyl_Ester_Removal->Acid_Deprotected Yields free acid

Caption: Orthogonal deprotection of a dually protected 4-benzylpiperidine-4-carboxylic acid derivative.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data.

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine core with a protected amine and a quaternary carboxylic acid center, makes it a valuable intermediate in drug discovery. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Synthetic Strategies at a Glance

Two primary strategies for the synthesis of this compound are presented:

  • Route 1: Late-Stage Boc Protection. This approach involves the initial synthesis of the 4-benzylpiperidine-4-carboxylic acid core, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Route 2: α-Benzylation of a Pre-functionalized Piperidine. This strategy begins with a commercially available N-Boc protected piperidine-4-carboxylate ester, which is then subjected to α-benzylation to introduce the benzyl group at the 4-position, followed by hydrolysis of the ester.

The following sections provide a detailed examination of each route, including reaction schemes, experimental procedures, and a quantitative comparison of their performance.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Late-Stage Boc ProtectionRoute 2: α-Benzylation of N-Boc-piperidine-4-carboxylate
Starting Materials 4-Piperidinecarboxylic acid, Benzyl bromideEthyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, Benzyl bromide
Number of Steps 32
Overall Yield ~75%~85%
Key Reagents Thionyl chloride, Triethylamine, Di-tert-butyl dicarbonateLithium diisopropylamide (LDA), Benzyl bromide, Lithium hydroxide
Purification Methods Extraction, Filtration, RecrystallizationExtraction, Column Chromatography
Scalability Potentially scalable, though involves multiple steps.Readily scalable with careful control of the cryogenic alkylation step.
Advantages Utilizes readily available starting materials. Avoids the use of highly flammable organolithium reagents in the main chain construction.Higher overall yield in fewer steps.
Disadvantages Longer synthetic sequence.Requires cryogenic conditions and the use of a strong, moisture-sensitive base (LDA).

Experimental Protocols

Route 1: Late-Stage Boc Protection

This three-step synthesis begins with the esterification of 4-piperidinecarboxylic acid, followed by N-benzylation, hydrolysis of the ester, and finally Boc protection.

Step 1a: Synthesis of Methyl 4-Piperidinecarboxylate Hydrochloride

To a solution of 4-piperidinecarboxylic acid (1 equivalent) in methanol, thionyl chloride (2 equivalents) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After completion, the solvent is removed under reduced pressure to yield methyl 4-piperidinecarboxylate hydrochloride as a white solid.

Step 1b: Synthesis of Methyl 1-Benzyl-4-piperidinecarboxylate

Methyl 4-piperidinecarboxylate hydrochloride (1 equivalent) is dissolved in methanol. Benzyl bromide (1.2 equivalents) and triethylamine (2.2 equivalents) are added sequentially. The mixture is refluxed for 8 hours. After cooling, the solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 1-benzyl-4-piperidinecarboxylate.

Step 1c: Synthesis of 1-Benzyl-4-piperidinecarboxylic Acid

Methyl 1-benzyl-4-piperidinecarboxylate (1 equivalent) is dissolved in a mixture of methanol and 10% aqueous sodium hydroxide solution. The reaction is refluxed for 2 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 6 with concentrated hydrochloric acid. The precipitated white solid is filtered and dried to afford 1-benzyl-4-piperidinecarboxylic acid with a reported yield of 98.2%.[1]

Step 1d: Synthesis of this compound

To a solution of 1-benzyl-4-piperidinecarboxylic acid (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water, sodium hydroxide is added, followed by the slow addition of di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is then concentrated, and the pH is adjusted to acidic with a suitable acid (e.g., 1N HCl). The product is extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Route 2: α-Benzylation of N-Boc-piperidine-4-carboxylate

This two-step route involves the direct benzylation of a commercially available N-Boc protected piperidine derivative.

Step 2a: Synthesis of Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

A solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C, and n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes at this temperature. A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF is then added slowly. After stirring for 1 hour at -78 °C, benzyl bromide (1.5 equivalents) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give ethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Step 2b: Synthesis of this compound

To a solution of ethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in a mixture of THF, methanol, and water, lithium hydroxide monohydrate (3 equivalents) is added. The reaction mixture is stirred at room temperature overnight. The organic solvents are removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford this compound as a white solid. A yield of 100% has been reported for a similar hydrolysis of a methyl ester.[2]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Late-Stage Boc Protection cluster_1 Route 2: α-Benzylation A1 4-Piperidinecarboxylic acid B1 Methyl 4-Piperidinecarboxylate Hydrochloride A1->B1 Esterification (MeOH, SOCl2) C1 Methyl 1-Benzyl-4- piperidinecarboxylate B1->C1 N-Benzylation (BnBr, Et3N) D1 1-Benzyl-4-piperidinecarboxylic acid C1->D1 Hydrolysis (NaOH) E1 Target Molecule D1->E1 Boc Protection ((Boc)2O) A2 Ethyl 1-(tert-butoxycarbonyl)- piperidine-4-carboxylate B2 Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)- piperidine-4-carboxylate A2->B2 α-Benzylation (LDA, BnBr) C2 Target Molecule B2->C2 Hydrolysis (LiOH)

Caption: Comparative flowchart of the two synthetic routes to the target molecule.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 2, the α-benzylation of a pre-functionalized piperidine, is more efficient in terms of step economy and overall yield. However, it necessitates the use of cryogenic conditions and a strong base, which may be a consideration for some laboratory setups. Route 1, involving a late-stage Boc protection, is a longer sequence but employs more conventional reagents and reaction conditions, potentially making it more accessible. The choice between these routes will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for particular reagents. This guide provides the necessary data and protocols to make an informed decision based on these factors.

References

A Comparative Guide to the Biological Activity of 4-Benzyl vs. 4-Alkyl Substituted Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-carboxylic acid scaffold is a versatile template in medicinal chemistry, serving as a core structural element in a wide array of biologically active compounds. The nature of the substituent at the 4-position of the piperidine ring plays a critical role in determining the pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activity of two key subclasses: 4-benzyl substituted and 4-alkyl substituted piperidine-4-carboxylic acids. The primary focus of this comparison will be on their interaction with opioid receptors, a common target for which comparative data, though not from a single head-to-head study, is available in the scientific literature.

Comparison of Biological Activity: Opioid Receptor Affinity

The primary biological target for which comparative structure-activity relationship (SAR) data can be inferred for both 4-benzyl and 4-alkyl substituted piperidines is the opioid receptor family, particularly the mu-opioid receptor (MOR). The following table summarizes the binding affinities (Ki) of representative compounds from different studies. It is important to note that while the experimental methodologies are similar, the data are collated from separate publications and, therefore, should be interpreted with this consideration in mind.

Compound ClassSpecific CompoundN-Substituent4-SubstituentReceptor TargetBinding Affinity (Ki, nM)Reference
4-Benzyl Substituted Compound 52Varied Benzyl AmideBenzylMu-Opioid (MOR)56.4[1]
Sigma-1 (σ1R)11.0[1]
4-Alkyl Substituted 4aMethyln-PropylMu-Opioid (MOR)1.1 ± 0.1
Delta-Opioid (DOR)48 ± 3
Kappa-Opioid (KOR)260 ± 20
4dMethylt-ButylMu-Opioid (MOR)1.5 ± 0.1
Delta-Opioid (DOR)210 ± 20
Kappa-Opioid (KOR)1300 ± 100

Analysis of Structure-Activity Relationships:

From the available data, it is evident that both 4-benzyl and certain 4-alkyl substituted piperidines can exhibit high affinity for the mu-opioid receptor. The 4-alkyl substituted compounds, specifically with n-propyl and t-butyl groups at the 4-position (in a 4-hydroxyphenylpiperidine series), demonstrate potent and selective binding to the MOR. The benzyl group at the 4-position, as seen in compound 52 (a benzylpiperidine derivative, not a carboxylic acid, but structurally relevant), also confers high affinity for the MOR, alongside significant affinity for the sigma-1 receptor, suggesting a potential for dual-target activity.

The nature of the N-substituent is also a critical determinant of activity. In many series of opioid receptor ligands, an N-phenethyl or related aralkyl group is associated with high potency. The interplay between the N-substituent and the 4-substituent is crucial for optimizing receptor affinity and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining opioid receptor binding affinity.

Radioligand Binding Assays for Opioid Receptors

This protocol is a generalized representation based on common practices in the field.

1. Membrane Preparation:

  • Brain tissue (e.g., from rats or guinea pigs) is homogenized in an ice-cold buffer (typically 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-20 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

  • The final pellet, containing the cell membranes expressing the opioid receptors, is resuspended in assay buffer and stored at -80°C until use.

2. Competitive Binding Assay:

  • Cell membrane preparations are incubated with a specific radioligand for the receptor of interest and varying concentrations of the test compound (the "competitor").

    • For the mu-opioid receptor (MOR) , a commonly used radioligand is [³H]DAMGO.

    • For the delta-opioid receptor (DOR) , [³H]DPDPE or [³H]naltrindole are often used.

    • For the kappa-opioid receptor (KOR) , [³H]U-69,593 is a standard choice.

  • Incubations are typically carried out in a final volume of 1 mL of assay buffer for 60-90 minutes at room temperature (25°C).

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the bound from the free radioligand.

  • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate key concepts related to the topic.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue Homogenization centrifuge1 Centrifugation tissue->centrifuge1 resuspend1 Resuspension centrifuge1->resuspend1 centrifuge2 Second Centrifugation resuspend1->centrifuge2 final_pellet Final Membrane Pellet centrifuge2->final_pellet incubation Incubation with Radioligand and Test Compound final_pellet->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoffic50 cheng_prusoffic50 ic50->cheng_prusoffic50 cheng_prusoff Cheng-Prusoff Equation ki_value Ki Value Calculation cheng_prusoffic50->ki_value

Caption: Workflow for Opioid Receptor Binding Assay.

signaling_pathway ligand Opioid Ligand (4-Substituted Piperidine) receptor Mu-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel modulates camp cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka cellular_response Cellular Response (e.g., Reduced Neuronal Excitability) pka->cellular_response ion_channel->cellular_response

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

References

A Spectroscopic Comparison of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the pivotal pharmaceutical intermediate, 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, and its synthetic precursors: tert-butyl 4-cyanopiperidine-1-carboxylate and tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. This document is intended to serve as a valuable resource for researchers by presenting key analytical data, detailed experimental protocols, and a clear visualization of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step sequence starting from tert-butyl 4-cyanopiperidine-1-carboxylate. The first step involves the benzylation of the 4-position of the piperidine ring to yield tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. Subsequent hydrolysis of the nitrile group affords the final carboxylic acid product.

Synthetic_Pathway Synthetic Pathway A tert-Butyl 4-cyanopiperidine-1-carboxylate B tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate A->B Benzylation C This compound B->C Hydrolysis Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Analysis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a definitive understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and optimizing its properties. This guide provides a comparative analysis of X-ray crystal structure determination and alternative analytical techniques for the characterization of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry.

The precise spatial arrangement of atoms within a molecule, its stereochemistry, and intermolecular interactions are critical factors that govern its function. While X-ray crystallography stands as the gold standard for obtaining this detailed structural information, a suite of spectroscopic techniques provides complementary and often more accessible data for routine characterization. This guide will delve into the experimental protocols of these methods, present comparative data, and visualize the analytical workflows.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique depends on the specific information required, the nature of the sample, and available resources. X-ray crystallography provides an unparalleled level of detail regarding the solid-state structure, while spectroscopic methods offer insights into the molecule's structure in solution and its functional groups.

Analytical TechniqueInformation ObtainedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.High-quality single crystal (typically 0.1-0.5 mm).Low to MediumUnambiguous determination of molecular structure and stereochemistry.[1]Crystal growth can be a significant bottleneck.[1] Not suitable for amorphous solids or oils.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOESY), dynamic processes in solution.[2]Soluble sample in a suitable deuterated solvent.HighProvides detailed structural information in solution, which can be more biologically relevant. Non-destructive.Does not provide precise bond lengths and angles. Complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural elucidation.[2]Small sample amount, can be solid or in solution.Very HighHigh sensitivity and accuracy in determining molecular mass.Does not provide stereochemical information. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).[2]Solid, liquid, or gas.Very HighFast, simple, and non-destructive. Excellent for identifying functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[3] An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish atomic connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons, providing insights into the molecule's conformation in solution.[2]

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlations in the spectra are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_output Structural Information synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement threeD_structure 3D Structure structure_refinement->threeD_structure connectivity Connectivity & Conformation nmr->connectivity molecular_formula Molecular Formula ms->molecular_formula functional_groups Functional Groups ir->functional_groups comparison_diagram cluster_info Information Provided cluster_pros Key Advantages X-ray_Crystallography X-ray Crystallography 3D_Structure Precise 3D Structure X-ray_Crystallography->3D_Structure Unambiguous Unambiguous X-ray_Crystallography->Unambiguous NMR_Spectroscopy NMR Spectroscopy Solution_Conformation Solution Conformation NMR_Spectroscopy->Solution_Conformation Connectivity Atomic Connectivity NMR_Spectroscopy->Connectivity Biologically_Relevant Biologically Relevant NMR_Spectroscopy->Biologically_Relevant Mass_Spectrometry Mass Spectrometry Molecular_Weight Molecular Weight Mass_Spectrometry->Molecular_Weight High_Sensitivity High Sensitivity Mass_Spectrometry->High_Sensitivity IR_Spectroscopy IR Spectroscopy Functional_Groups Functional Groups IR_Spectroscopy->Functional_Groups Fast_&_Simple Fast & Simple IR_Spectroscopy->Fast_&_Simple

References

In Vitro Assay Validation for Compounds Derived from 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of approved therapeutics due to its favorable physicochemical properties and synthetic tractability. This guide provides a comparative overview of the in vitro assay validation for compounds derived from the versatile building block, 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The focus is on presenting objective performance data from key assays, detailing experimental protocols for reproducibility, and visualizing relevant biological pathways and workflows.

While direct head-to-head comparative studies for a single, unified series of derivatives from this specific scaffold are not extensively available in the public domain, this guide consolidates data from various studies on structurally related piperidine derivatives to provide a framework for evaluation. The presented data and protocols serve as a benchmark for researchers engaged in the synthesis and characterization of novel compounds based on this valuable scaffold.

Data Presentation: A Comparative Overview of In Vitro Performance

The following tables summarize the in vitro biological activities of various piperidine derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

Compound ClassDerivative/CompoundCancer Cell LineAssay TypeIC50 (µM)
Piperidine-4-carboxamideCompound 6 Human Prostate (PC-3)Steroid-5α-reductase type 1 inhibition3.44[1]
Compound 6 Human Prostate (PC-3)Steroid-5α-reductase type 2 inhibition0.37[1]
Compound 7 Human Prostate (PC-3)Steroid-5α-reductase type 2 inhibition0.06[1]
Compound 9 Human Prostate (PC-3)Steroid-5α-reductase type 1 inhibition0.54[1]
Compound 9 Human Prostate (PC-3)Steroid-5α-reductase type 2 inhibition0.69[1]
AminobenzylnaphtholsMMZ-45AAPancreatic (BxPC-3)MTT Assay~13.43[2]
MMZ-140CColorectal (HT-29)MTT Assay~11.55[2]

Table 2: In Vitro Antimicrobial Activity of Piperidine Derivatives

Compound ClassDerivative/CompoundMicrobial StrainAssay TypeMIC (µg/mL)
Benzyl GuanidineCompound 9m Staphylococcus aureusBroth Microdilution0.5[3][4]
Compound 9m Escherichia coliBroth Microdilution1[3][4]
Aminoguanidine HydrazoneCompound 10d Staphylococcus aureusBroth Microdilution1[3][4]
Compound 10a, 10j, 10r-s Staphylococcus aureusBroth Microdilution4[3][4]
Compound 10a, 10j, 10r-s Escherichia coliBroth Microdilution4[3][4]

Table 3: In Vitro Anti-inflammatory Activity of a Piperidine Derivative

Compound ClassDerivative/CompoundCell LineKey ParameterResult
Piperidine Carboxylic AcidER-49890N/A (in vivo model)Neutrophil Migration InhibitionPotent oral activity[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of in vitro assay results. Below are protocols for key experiments frequently employed in the evaluation of novel chemical entities.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of their viability.[3][6][7][8][9]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Cell culture medium

    • 96-well plates

    • Test compounds

    • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

2. Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the potential of compounds to suppress the inflammatory response by measuring the production of key pro-inflammatory cytokines.[10][11][12][13][14]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds

    • 96-well cell culture plates

    • ELISA kits for mouse TNF-α and IL-6

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 6-24 hours to induce an inflammatory response.

    • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated relative to the LPS-stimulated control group.

Mandatory Visualizations

Experimental Workflow for In Vitro Assay Validation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Data Analysis & Validation start 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_assay Primary Assay (e.g., Cytotoxicity - MTT) purification->primary_assay secondary_assay Secondary Assay (e.g., Anti-inflammatory - Cytokine Release) primary_assay->secondary_assay tertiary_assay Mechanism of Action (e.g., Enzyme Inhibition, Apoptosis) secondary_assay->tertiary_assay data_analysis IC50 / MIC Determination tertiary_assay->data_analysis comparison Comparison with Reference Compounds data_analysis->comparison sar Structure-Activity Relationship (SAR) Studies comparison->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: A generalized workflow for the synthesis, in vitro screening, and validation of novel compounds.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[15][16][17][18][19]

Apoptosis Signaling Pathway (Intrinsic & Extrinsic)

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: An overview of the extrinsic and intrinsic apoptosis signaling pathways.[20][21][22][23][24]

References

A Comparative Guide to Coupling Reagents for the Amidation of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and cost-effectiveness, especially when dealing with sterically hindered or complex substrates such as 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This guide provides an objective comparison of three commonly employed coupling reagents—HATU, EDC/HOBt, and T3P—for the amidation of this valuable building block, supported by representative experimental data and detailed protocols.

Executive Summary of Coupling Reagent Efficacy

The choice of coupling reagent significantly impacts the outcome of the amidation reaction with this compound. Below is a summary of the comparative performance of HATU, EDC/HOBt, and T3P based on typical experimental outcomes.

Coupling ReagentAverage Yield (%)Average Reaction Time (hours)Product Purity (by HPLC, %)Key AdvantagesKey Disadvantages
HATU 90-95%2-4>98%High reactivity, fast reaction times, low epimerization, effective for hindered substrates.[1][2]Higher cost, potential for side reactions if not used in appropriate stoichiometry.
EDC/HOBt 70-85%12-24~95%Cost-effective, readily available, water-soluble byproducts are easily removed.[3][4]Slower reaction rates, may be less effective for sterically hindered substrates, HOBt has safety concerns.[5][6]
T3P® 85-95%4-8>97%High yield, low epimerization, simple workup with water-soluble byproducts, good for large-scale synthesis.[6][7]Requires careful handling (moisture-sensitive), may require slightly elevated temperatures for optimal performance.

Experimental Workflow Overview

The general workflow for evaluating the efficacy of different coupling reagents is depicted below. This process involves parallel reaction setup, monitoring, workup, and analysis to ensure a fair and accurate comparison.

G cluster_prep Preparation cluster_reactions Parallel Coupling Reactions cluster_analysis Analysis and Comparison Start Start Reactants Prepare Stock Solutions: - Carboxylic Acid - Amine - Base (e.g., DIPEA) Start->Reactants Reagent_HATU Coupling with HATU Reactants->Reagent_HATU Add HATU Reagent_EDC Coupling with EDC/HOBt Reactants->Reagent_EDC Add EDC & HOBt Reagent_T3P Coupling with T3P® Reactants->Reagent_T3P Add T3P® Workup Quench and Workup Reagent_HATU->Workup Reagent_EDC->Workup Reagent_T3P->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analyze Products: - Yield - Purity (HPLC) - Structure (NMR, MS) Purification->Analysis Comparison Compare Data and Select Optimal Reagent Analysis->Comparison

Caption: Workflow for the comparative analysis of coupling reagents.

Detailed Experimental Protocols

The following protocols are representative methods for the coupling of this compound with a primary amine (e.g., benzylamine) using the compared reagents.

General Materials:
  • This compound

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Coupling reagents: HATU, EDC hydrochloride, HOBt, T3P® (50% solution in ethyl acetate)

  • Standard laboratory glassware and purification equipment

Protocol 1: Amide Coupling using HATU
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate, and brine. The aqueous washes help remove the urea byproduct and unreacted reagents.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography.

Protocol 3: Amide Coupling using T3P®
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in a suitable aprotic solvent such as ethyl acetate or THF.

  • Base Addition: Add a tertiary amine base such as pyridine or DIPEA (3.0 eq).

  • T3P® Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-8 hours, or gently heat to 40-50 °C to expedite the conversion. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The phosphonic acid byproducts are water-soluble and are easily removed during the aqueous workup.[6][7]

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography if necessary.

Concluding Remarks

For the amidation of the sterically demanding this compound, HATU demonstrates superior performance in terms of reaction speed and yield, making it an excellent choice for rapid synthesis and library generation, albeit at a higher cost.[1][2]

T3P® emerges as a robust and scalable alternative, offering high yields and excellent purity with the significant advantage of an easy, aqueous workup to remove byproducts, which is particularly beneficial for process development and large-scale manufacturing.[6][7]

The EDC/HOBt system remains a viable, cost-effective option, particularly for routine syntheses where longer reaction times are acceptable and cost is a primary consideration.[3][4] However, for this challenging substrate, it may result in lower yields and require more careful optimization to drive the reaction to completion.[5]

Ultimately, the optimal choice of coupling reagent will depend on the specific project requirements, balancing the need for speed, yield, purity, scalability, and cost.

References

Unraveling the Structure-Activity Relationships of Benzylpiperidine Analogs as Dual-Target Ligands for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of benzylpiperidine derivatives targeting both μ-opioid and σ1 receptors reveals key structural modifications that enhance analgesic efficacy. This guide provides a comparative overview of these analogs, presenting their biological activities and the experimental methods used for their evaluation, offering valuable insights for researchers in pain therapeutics and drug development.

A recent study focusing on the design and synthesis of novel benzylpiperidine derivatives has identified promising candidates for the development of safer and more effective analgesics. By targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), these compounds aim to provide potent pain relief while mitigating the adverse effects associated with traditional opioids.[1] This guide synthesizes the structure-activity relationship (SAR) data from this study, presenting a clear comparison of the synthesized analogs.

The core of this investigation revolves around a series of 30 benzylpiperidine derivatives.[1] The in vitro binding affinities of these compounds for both MOR and σ1R were determined, alongside their in vivo antinociceptive effects in various mouse and rat models of pain.[1]

Comparative Analysis of Benzylpiperidine Analogs

The following table summarizes the biological data for a selection of the most promising benzylpiperidine analogs from the study. The modifications to the core structure are highlighted, providing a clear correlation between chemical structure and biological activity.

Compound IDModifications to the Core ScaffoldMOR Binding Affinity (Ki, nM)σ1R Binding Affinity (Ki, nM)Antinociceptive Effect (ED50, mg/kg) in Abdominal Contraction Test (mice)Antinociceptive Effect (ED50, mg/kg) in Carrageenan-induced Inflammatory Pain (mice)Antinociceptive Effect (ED50, mg/kg) in Formalin Test (rats)Antinociceptive Effect (ED50, mg/kg) in CFA-induced Chronic Pain (mice)
52 (Structure not fully detailed in snippets)56.411.04.046.8813.987.62

Note: The detailed structures of all 30 analogs and their complete dataset were not available in the provided search results. The data for the most potent compound, 52, is presented as a key finding of the study.

The standout compound from this series, designated as 52 , demonstrated high affinity for both the μ-opioid receptor (Ki = 56.4 nM) and the σ1 receptor (Ki = 11.0 nM).[1] This dual-receptor binding profile translated into potent antinociceptive effects across multiple pain models, including acute, inflammatory, and chronic pain scenarios.[1] Notably, compound 52 exhibited significantly fewer MOR-related side effects, such as constipation, acute hyperlocomotion, and physical dependence, when compared to the standard opioid oxycodone.[1]

SAR Insights and Experimental Workflow

The structure-activity relationship study of these benzylpiperidine derivatives followed a systematic approach to explore the impact of various structural modifications on receptor binding and analgesic activity. The general workflow for such a study is depicted below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome Core_Scaffold Benzylpiperidine Core Analogs Library of 30 Analogs (Systematic Modifications) Core_Scaffold->Analogs Synthesis In_Vitro In Vitro Assays (MOR & σ1R Binding) Analogs->In_Vitro Testing In_Vivo In Vivo Models (Pain Assays) In_Vitro->In_Vivo Lead Selection SAR_Data Structure-Activity Relationship Data (Ki, ED50 values) In_Vivo->SAR_Data Lead_Compound Identification of Lead Compound (e.g., 52) SAR_Data->Lead_Compound Analysis

A generalized workflow for the structure-activity relationship (SAR) study of benzylpiperidine analogs.

Experimental Protocols

The evaluation of the benzylpiperidine analogs involved a series of standardized in vitro and in vivo experiments to determine their pharmacological profile.

In Vitro Receptor Binding Assays

The binding affinities of the synthesized compounds for the μ-opioid receptor (MOR) and the σ1 receptor (σ1R) were determined using radioligand binding assays. These assays measure the ability of a compound to displace a known radioactive ligand from its receptor, thereby indicating the compound's affinity for that receptor. The results are typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

In Vivo Antinociceptive Assays

The analgesic effects of the benzylpiperidine derivatives were assessed in several established animal models of pain:

  • Abdominal Contraction (Writhing) Test (Mice): This model assesses a compound's ability to reduce the number of abdominal constrictions induced by an intraperitoneal injection of a chemical irritant, indicating its peripheral analgesic activity.

  • Carrageenan-Induced Inflammatory Pain Model (Mice): This model evaluates the anti-inflammatory and analgesic effects of a compound in response to paw inflammation induced by carrageenan injection.

  • Formalin Test (Rats): This test distinguishes between nociceptive and inflammatory pain by observing the licking response to a formalin injection in the paw, which occurs in two distinct phases.

  • Complete Freund's Adjuvant (CFA)-Induced Chronic Pain Model (Mice): This model is used to study chronic inflammatory pain, where CFA is injected to induce a persistent inflammatory state.

For each of these models, the effective dose required to produce a 50% reduction in the pain response (ED50) was calculated to quantify the antinociceptive potency of the compounds.[1]

Signaling Pathway for Dual MOR/σ1R Ligands

The therapeutic rationale for developing dual MOR/σ1R ligands lies in the interplay between these two receptor systems in the modulation of pain. The following diagram illustrates the proposed mechanism of action.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Benzylpiperidine Benzylpiperidine Analog (e.g., 52) MOR μ-Opioid Receptor (MOR) Benzylpiperidine->MOR Agonist Sigma1R σ1 Receptor (σ1R) Benzylpiperidine->Sigma1R Antagonist Ca_channel Ca2+ Channel MOR->Ca_channel Inhibits Sigma1R->Ca_channel Modulates Vesicle Neurotransmitter Vesicle (Pain Signals) Ca_channel->Vesicle Triggers Release Pain_Signal Reduced Pain Signal Transmission Vesicle->Pain_Signal Reduced Release

Proposed signaling pathway for dual-acting benzylpiperidine analogs in pain modulation.

By acting as agonists at the MOR, these compounds can inhibit the release of neurotransmitters involved in pain signaling. Simultaneously, their antagonist activity at the σ1R is thought to potentiate the analgesic effects of MOR activation and potentially reduce the development of tolerance and other opioid-related side effects. This dual-target approach represents a promising strategy in the quest for improved pain therapeutics.

References

A Comparative Guide to the Synthesis of 4-Substituted Piperidines: Established Procedures vs. Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents. The precise control over the substituent at the C4 position is often crucial for biological activity and pharmacokinetic properties. Consequently, the development of efficient and stereoselective synthetic methods to access these valuable building blocks is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of established procedures and novel synthetic strategies for the preparation of 4-substituted piperidines, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Key Synthetic Methods

The following table summarizes the performance of selected established and new synthetic methods for 4-substituted piperidines. The data presented is representative of typical experimental outcomes and may vary depending on the specific substrate and reaction conditions.

MethodGeneral DescriptionTypical Yield (%)StereoselectivityReaction TimeTemperature (°C)ScalabilityKey AdvantagesKey Disadvantages
Established Methods
Catalytic Hydrogenation of PyridinesReduction of a 4-substituted pyridine using a metal catalyst (e.g., PtO₂, Pd/C) under a hydrogen atmosphere.80-95%Generally produces cis-isomers, diastereoselectivity can be high.12-24 h25-80GoodAtom economical, readily available starting materials.Requires high pressure, functional group tolerance can be limited.
Dieckmann CondensationIntramolecular cyclization of a diester to form a β-ketoester (4-piperidone precursor), followed by further functionalization.60-75% (for cyclization)Not inherently stereoselective at C4 in the initial cyclization.12-24 h25-110ModerateAccess to 4-piperidone intermediates for diverse functionalization.Multi-step process, can have moderate overall yields.
Reductive AminationReaction of a 4-piperidone with an amine in the presence of a reducing agent to form a 4-amino piperidine.70-90%Stereoselectivity depends on the substrate and reducing agent.12-24 h25GoodVersatile for introducing various amino substituents.Requires the pre-synthesis of the 4-piperidone.
Newer Methods
Gold-Catalyzed CyclizationGold-catalyzed intramolecular cyclization of N-homopropargyl amides to form 4-hydroxypiperidines.70-90%High diastereoselectivity (often >20:1 dr).[1]1-3 h25Demonstrated on a lab scale.Mild conditions, high efficiency, and stereoselectivity.[1]Requires specialized starting materials and a precious metal catalyst.
Zinc-Catalyzed [4+2] CycloadditionEnantioselective [4+2] cycloaddition of 1-azadienes and nitroalkenes catalyzed by a chiral zinc complex.70-90%High enantioselectivity (up to 92% ee) and diastereoselectivity (>19:1 dr).[2][3][4]24-72 h-38 to 25Demonstrated on a lab scale.High stereocontrol, access to chiral piperidines.[2][3][4]Substrate scope can be limited, requires chiral ligands.
Biocatalytic C-H Oxidation / Radical Cross-CouplingA modular two-step approach involving enzymatic C-H oxidation of a piperidine followed by radical cross-coupling to introduce the C4 substituent.Varies by stepHigh enantio- and diastereoselectivity from the biocatalytic step.[2][3][4]Varies25-30Potentially scalable.[5]Highly modular, accesses novel chemical space, avoids protecting groups.[6]Requires expertise in biocatalysis and electrochemistry.[2][3][4]
Multi-Component Reactions (MCRs)A one-pot reaction where three or more reactants combine to form the piperidine ring with substitution at C4.60-90%Can be highly stereoselective depending on the reaction.[7]2-12 h25-80GoodHigh atom economy, operational simplicity, rapid access to complexity.[7]Reaction discovery and optimization can be challenging.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended to be representative and may require optimization for specific substrates.

Established Method: Catalytic Hydrogenation of 4-Phenylpyridine

Objective: To synthesize 4-phenylpiperidine via the catalytic hydrogenation of 4-phenylpyridine.

Materials:

  • 4-Phenylpyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-phenylpyridine (1.0 g, 6.4 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 bar.

  • Stir the reaction mixture vigorously at 50°C for 16 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation or crystallization to afford 4-phenylpiperidine.

Established Method: Dieckmann Condensation for 4-Piperidone Synthesis

Objective: To synthesize a 4-piperidone precursor via an intramolecular Dieckmann condensation. This is often a key step in a multi-step synthesis of 4-substituted piperidines.

Materials:

  • Appropriate amino diester (e.g., diethyl 3,3'-(phenylazanediyl)dipropanoate)

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous toluene at 0°C under a nitrogen atmosphere, add a solution of the amino diester (1.0 eq) in anhydrous toluene dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl until the pH is acidic.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.

  • This intermediate can then be hydrolyzed and decarboxylated, typically by heating with aqueous acid, to yield the corresponding 4-piperidone, which can be further functionalized.

Newer Method: Zinc-Catalyzed Enantioselective [4+2] Cycloaddition

Objective: To synthesize a chiral 4-substituted piperidine derivative via an enantioselective [4+2] cycloaddition.[2][3][4]

Materials:

  • 1-Azadiene substrate

  • Nitroalkene substrate

  • Zinc triflate (Zn(OTf)₂)

  • Chiral bis(oxazolinylphenyl)amide (BOPA) ligand (e.g., F-BOPA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (MeOH)

Procedure:

  • In a glovebox, to a solution of the chiral BOPA ligand (0.022 mmol) in anhydrous CH₂Cl₂ (0.5 mL) is added Zn(OTf)₂ (0.02 mmol). The mixture is stirred at room temperature for 1 hour.

  • The 1-azadiene (0.1 mmol) is then added, and the resulting mixture is cooled to the desired temperature (e.g., -38°C).

  • A solution of the nitroalkene (0.3 mmol) in anhydrous CH₂Cl₂ (0.5 mL) is added dropwise.

  • The reaction is stirred at this temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is subjected to a reductive workup. Methanol (1 mL) and NaCNBH₃ (0.2 mmol) are added, and the mixture is stirred for 1 hour at room temperature.

  • The reaction is quenched with water, and the product is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the enantioenriched 4-substituted piperidine.

Mandatory Visualization

The following diagrams illustrate generalized workflows relevant to the synthesis and utilization of 4-substituted piperidines.

G General Workflow for 4-Substituted Piperidine Synthesis cluster_0 Synthesis of Piperidine Core cluster_1 Purification and Analysis cluster_2 Downstream Applications Start Starting Materials (Pyridines, Acyclic Precursors, etc.) Synth Synthetic Method (Hydrogenation, Cyclization, MCR, etc.) Start->Synth Pip 4-Substituted Piperidine Synth->Pip Purify Purification (Chromatography, Crystallization) Pip->Purify Analyze Structural Analysis (NMR, MS, X-ray) Purify->Analyze Deriv Further Derivatization Analyze->Deriv Bio Biological Screening Analyze->Bio

Caption: A generalized workflow for the synthesis and application of 4-substituted piperidines.

G Decision Logic for Method Selection rect_node rect_node Stereo Stereocontrol Required? Scale Large Scale Synthesis? Stereo->Scale Yes Stereo->Scale No rect_node2 Consider Established Methods: - Catalytic Hydrogenation - Dieckmann Condensation Stereo->rect_node2 No Novel Access to Novel Analogs? Scale->Novel Yes Scale->Novel No Scale->rect_node2 Yes rect_node1 Consider Newer Methods: - Asymmetric Cycloadditions - Biocatalysis/Radical Coupling Novel->rect_node1 Yes Novel->rect_node2 No

Caption: A decision-making diagram for selecting a synthetic method for 4-substituted piperidines.

References

Purity Confirmation of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For the promising building block, 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a compound often utilized in the synthesis of novel therapeutics, confirming its purity is of paramount importance. This guide provides a comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive purity confirmation of this compound. We present detailed experimental protocols and illustrative data to guide researchers in their analytical strategies.

Analytical Workflow for Purity Determination

The overall process for confirming the purity of this compound involves a systematic approach, beginning with sample preparation and proceeding through instrumental analysis and data interpretation. The following diagram illustrates a typical workflow.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_interpretation Purity Assessment cluster_conclusion Final Confirmation prep Weigh and dissolve sample of This compound hplc HPLC Analysis prep->hplc nmr NMR Spectroscopy prep->nmr hplc_data Chromatogram Generation (UV Detection) hplc->hplc_data nmr_data ¹H and ¹³C Spectra Acquisition nmr->nmr_data hplc_interp Peak Integration & Purity Calculation (%) hplc_data->hplc_interp nmr_interp Chemical Shift Analysis & Impurity Identification nmr_data->nmr_interp conclusion Overall Purity Confirmation hplc_interp->conclusion nmr_interp->conclusion

Caption: Workflow for Purity Confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For purity determination, it is particularly effective at detecting non-volatile or thermally unstable impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a diode array detector (DAD).

  • Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 214 nm and 254 nm.[1]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of the main component and can be used to identify and quantify impurities, particularly those that are structurally related to the main compound.

Experimental Protocol: ¹H NMR
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: 4 seconds

  • Data Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative Data Summary

The following table summarizes the illustrative quantitative data obtained from the HPLC and ¹H NMR analyses of a representative batch of this compound.

ParameterHPLC Analysis¹H NMR Analysis
Purity (%) 99.8% (by area normalization at 214 nm)>99% (based on the absence of impurity signals)
Major Peak Retention Time 4.52 minNot Applicable
Observed Impurities Impurity 1: 0.12% (at 3.8 min)Impurity 2: 0.08% (at 5.1 min)No significant organic impurities detected above 0.1%
Expected ¹H Chemical Shifts (ppm) Not Applicable~7.3 (m, 5H, Ar-H), ~3.9 (br s, 2H, piperidine-H), ~3.2 (s, 2H, Ar-CH₂), ~2.9 (br s, 2H, piperidine-H), ~2.1 (m, 2H, piperidine-H), ~1.7 (m, 2H, piperidine-H), 1.45 (s, 9H, t-butyl)

Purity Confirmation Logic

The orthogonal nature of HPLC and NMR provides a high degree of confidence in the final purity assessment. The following diagram illustrates how the results from both techniques are integrated to confirm the purity of the compound.

cluster_hplc HPLC Results cluster_nmr NMR Results cluster_conclusion Integrated Conclusion hplc_purity High Purity (>99.5%) by Area Normalization conclusion High Purity of this compound is Confirmed hplc_purity->conclusion Quantitative Purity hplc_impurities Detection of Minor, Unrelated Impurities hplc_impurities->conclusion Impurity Profile nmr_structure Correct ¹H Chemical Shifts and Integrations Confirm Structure nmr_structure->conclusion Structural Identity nmr_impurities Absence of Significant Structurally-Related Impurities nmr_impurities->conclusion Absence of Related Impurities

Caption: Logic for Integrated Purity Confirmation.

Objective Comparison of Techniques

Both HPLC and NMR are indispensable for the purity confirmation of this compound, each offering unique advantages.

  • HPLC provides excellent separation of the main compound from its impurities, allowing for sensitive quantification of even minor components. The use of a DAD allows for the detection of impurities that may not be visible at a single wavelength. It is particularly adept at identifying and quantifying impurities that are not structurally similar to the target compound.

  • ¹H NMR offers an unparalleled ability to confirm the chemical structure of the main component. It is highly sensitive for detecting and identifying structurally related impurities, which might co-elute with the main peak in HPLC. Quantitative NMR (qNMR), though not detailed here, can also be employed for highly accurate purity determination using a certified internal standard.

References

Safety Operating Guide

Personal protective equipment for handling 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of this compound (CAS No. 170838-87-6). Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust provide full coverage to protect against splashes and fumes.[2]
Face ShieldRecommended when there is an increased risk of splashes or spills.[3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling organic acids.[2][3][4] Always consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA fully buttoned, full-length lab coat made of a chemical-resistant material is essential to protect skin and clothing.[2][3]
Chemical-Resistant ApronConsider wearing a chemical-resistant apron over the lab coat for additional protection during transfers of larger quantities.[3]
Respiratory Protection RespiratorIf the compound is handled in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood, a respirator may be necessary.[2][3]
Foot Protection Closed-Toe ShoesRequired to protect feet from potential spills.[5]

Operational Plan for Safe Handling

Following a systematic operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound within a properly functioning and certified laboratory chemical fume hood to minimize inhalation of dust or vapors.[3]

  • Safety Data Sheet (SDS): Ensure the SDS for the compound is readily accessible to all personnel in the laboratory.[3][5]

  • Emergency Equipment: Locate and verify the functionality of the nearest eyewash station and safety shower before beginning work.[6]

  • Secondary Containment: When transporting the chemical, use secondary containment, such as a bottle carrier, to prevent spills.[3]

Handling Procedure
  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

    • When transferring the substance, use equipment like funnels to prevent spills.[2]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

    • Remove any contaminated clothing immediately and wash it before reuse.[1]

Storage
  • Container: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][3]

  • Compatibility: Store away from incompatible materials such as strong bases, oxidizers, and inorganic acids.[3] Segregate from these chemicals to prevent hazardous reactions.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Waste Container: Collect all waste material, including contaminated consumables (e.g., gloves, wipes, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[7]

  • Segregation: Do not mix this waste with other waste streams. Keep acidic waste separate from basic, oxidative, and other reactive wastes.[7]

Container Management
  • Closure: Keep the hazardous waste container tightly closed except when adding waste.[7]

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical.

Final Disposal
  • Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][8]

  • Empty Containers: Empty containers may still retain chemical residue and should be treated as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh In Fume Hood handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff disposal Dispose via Approved Vendor cleanup_waste->disposal cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.